L-METHIONINE (13C5)
Description
Overview of Stable Isotope Tracing in Biochemical Research
Stable isotope tracing is a sophisticated analytical method that allows researchers to follow the fate of specific atoms through a network of biochemical reactions. nih.govcreative-proteomics.com This is achieved by introducing a molecule, or "tracer," that has been artificially enriched with a stable isotope.
Principles of Isotopic Labeling for Metabolic Studies
The fundamental principle of isotopic labeling lies in the introduction of a tracer into a biological system and monitoring its incorporation into various metabolites. creative-proteomics.comcreative-proteomics.com Stable isotopes are non-radioactive forms of elements that contain the same number of protons but a different number of neutrons, resulting in a greater atomic mass. creative-proteomics.com Because they are chemically identical to their more abundant, lighter counterparts, the cell's metabolic machinery processes them in the same way. metwarebio.com
The process involves several key steps:
Introduction of the Labeled Substrate: A substrate, such as L-Methionine (¹³C₅), is introduced into the biological system being studied, which could be cell cultures or a whole organism. In L-Methionine (¹³C₅), all five carbon atoms of the methionine molecule have been replaced with the stable isotope ¹³C. isotope.commedchemexpress.com
Metabolic Processing: The organism or cells metabolize the labeled substrate, incorporating the ¹³C atoms into a variety of downstream metabolites.
Detection and Analysis: Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to detect and quantify the labeled metabolites. numberanalytics.comoncohemakey.com Mass spectrometry separates molecules based on their mass-to-charge ratio, allowing for the differentiation between the labeled (heavier) and unlabeled (lighter) forms of a compound. oncohemakey.com
Pathway Elucidation: By analyzing the pattern and extent of isotope incorporation into different metabolites, researchers can deduce the flow of atoms through metabolic pathways and quantify the rates of these reactions, a field known as metabolic flux analysis. creative-proteomics.comnumberanalytics.com
Advantages of Stable Isotope Tracers in Comparison to Radioisotopes
Historically, radioisotopes were the primary tools for tracer studies. nih.gov However, stable isotopes offer several significant advantages, leading to their widespread adoption in modern metabolic research:
| Feature | Stable Isotopes | Radioisotopes |
| Safety | Non-radioactive, posing no radiation risk to researchers or subjects. nih.govacs.org | Emit ionizing radiation, requiring special handling and disposal procedures. acs.org |
| Tracer Longevity | Do not decay, making them suitable for long-term studies. researchgate.net | Have a half-life, limiting the duration of experiments. researchgate.net |
| Multi-Isotope Labeling | Allows for the simultaneous use of multiple stable isotopes (e.g., ¹³C, ¹⁵N, ²H) to trace different pathways concurrently. nih.gov | The use of multiple radioisotopes simultaneously can be complex due to overlapping detection signals. |
| Analytical Precision | Mass spectrometry provides high precision in measuring isotopic enrichment in both the tracer and the unlabeled molecule simultaneously. oncohemakey.comckisotopes.com | Detection methods like scintillation counting quantify overall radioactivity. metwarebio.com |
| Molecular Integrity | The measurement of specific mass increases in a product molecule allows for definitive identification of its precursor. ckisotopes.com | Determining the exact location of a radioactive atom within a molecule can be more challenging. ckisotopes.com |
Historical Development and Milestones in Isotopic Tracing Methodologies
The journey of isotopic tracing began over a century ago with the discovery of isotopes by Frederick Soddy. nih.gov The subsequent development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston was pivotal, enabling the separation and quantification of these isotopes. nih.gov
A significant breakthrough occurred in the 1930s when Schoenheimer and Rittenberg first utilized stable isotopes in biological research. numberanalytics.com The 1940s saw the initial use of radiotracers in metabolic studies. nih.gov Over the following decades, advancements in analytical instrumentation, particularly the evolution of mass spectrometry from isotope ratio mass spectrometry (IRMS) to gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have dramatically enhanced the precision and scope of stable isotope tracing studies. oncohemakey.comnih.gov These technological advancements have solidified the role of stable isotopes as a cornerstone of modern metabolic research. nih.gov
L-Methionine's Central Role in Biological Systems
L-Methionine is a sulfur-containing essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. webmd.comnih.gov Its importance extends beyond being a simple building block for proteins.
L-Methionine as an Essential Amino Acid
As an essential amino acid, L-methionine is crucial for numerous physiological functions. verywellhealth.comchemunique.co.za It is a fundamental component of proteins and plays a role in tissue repair and DNA activity. verywellhealth.com L-methionine also contributes to metabolic processes and the body's innate immune system. nih.gov
Properties
Molecular Weight |
154.18 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks for L Methionine 13c5 Application in Biochemical Research
Synthesis and Purification of L-Methionine (13C5)
The production of high-quality L-Methionine (13C5) is crucial for its effective use in research. This involves sophisticated isotopic enrichment strategies and rigorous quality control measures to ensure the final product's purity and isotopic integrity.
Isotopic Enrichment Strategies for Carbon-13 in Amino Acids
The synthesis of 13C-labeled amino acids can be achieved through chemical synthesis or biological production methods. Chemical synthesis provides precise control over the labeling pattern but can be a complex and costly process. chempep.com Biological production, often utilizing microorganisms like Escherichia coli, offers a more cost-effective approach for producing uniformly labeled amino acids. nih.govnih.gov
In a common biological approach, microorganisms are cultured in a medium where the primary carbon source is a 13C-enriched compound, such as [U-13C]-glucose. nih.gov The microorganisms then incorporate this heavy carbon into their metabolic pathways, leading to the synthesis of amino acids, including methionine, that are enriched with 13C. Strategies can be employed to enhance the incorporation of the 13C isotope. For instance, adding the 13C-enriched nutrient at the time of protein expression induction can significantly increase the level of carbon-13 incorporation into the final product. nih.gov
Fractional enrichment is another strategy where the growth media contains a specific percentage of the enriched nutrient, allowing for controlled levels of 13C incorporation. nih.gov The choice of strategy often depends on the specific requirements of the downstream application, balancing cost with the desired level of isotopic enrichment.
Quality Control and Purity Assessment of Labeled Compounds
Ensuring the chemical and isotopic purity of L-Methionine (13C5) is paramount for the accuracy and reliability of experimental results. moravek.compharma-industry-review.com Impurities, whether chemical or isotopic, can lead to misleading data and misinterpretation of metabolic pathways. uni-regensburg.deresearchgate.net
A comprehensive quality control process involves a suite of analytical techniques to verify the compound's identity, purity, and isotopic enrichment. isotope.com
Key Quality Control Parameters and Analytical Techniques:
| Parameter | Analytical Technique(s) | Purpose |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | To separate the labeled compound from any unreacted starting materials or byproducts of the synthesis process. moravek.comisotope.com |
| Structural Integrity | Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the correct chemical structure of the L-Methionine molecule and to ensure the 13C label is in the correct positions. moravek.compharma-industry-review.com |
| Isotopic Enrichment | Mass Spectrometry (MS) | To determine the percentage of molecules that are fully labeled with 13C5 and to quantify any partially labeled or unlabeled species. isotope.com |
| Radiochemical Purity (if applicable) | Radio-HPLC, Thin-Layer Chromatography (TLC) | To assess the purity of radiolabeled compounds, ensuring that the radioactivity is associated with the compound of interest. nih.gov |
A Certificate of Analysis (CoA) is typically provided by the manufacturer, detailing the results of these quality control tests and confirming that the product meets high standards of purity and isotopic enrichment. pharma-industry-review.com
Experimental Design for Stable Isotope Tracing Studies
Stable isotope tracing with L-Methionine (13C5) is a versatile technique used to elucidate metabolic pathways and quantify fluxes. The design of these experiments is critical for obtaining meaningful and interpretable data.
Pulse-Chase Labeling Approaches with L-Methionine (13C5)
Pulse-chase analysis is a dynamic method used to follow the metabolic fate of a molecule over time. wikipedia.org In this approach, cells or organisms are first exposed to a "pulse" of L-Methionine (13C5) for a specific duration. This allows the labeled methionine to be taken up and incorporated into various metabolic pathways. Following the pulse, the labeled medium is replaced with a medium containing unlabeled methionine (the "chase").
By collecting samples at different time points during the chase period, researchers can track the movement of the 13C label through different metabolites and proteins. This provides insights into:
Metabolic flux: The rate at which methionine is converted into other molecules.
Protein synthesis and degradation: The turnover rates of specific proteins.
Post-translational modifications: The dynamics of processes like methylation, where methionine is a key methyl donor. nih.govrsc.org
For example, a pulse-chase experiment using L-Methionine (13C5) can be used to study the dynamics of histone methylation, a critical epigenetic modification.
Steady-State Labeling Paradigms
In steady-state labeling, cells or organisms are cultured in a medium containing L-Methionine (13C5) for a prolonged period, allowing the isotopic label to reach equilibrium within the metabolic network. nih.govspringernature.com At isotopic steady state, the fractional enrichment of 13C in a given metabolite becomes constant over time.
This approach is particularly useful for:
Mapping metabolic pathways: By analyzing the labeling patterns of downstream metabolites, researchers can identify the routes through which methionine is metabolized. nih.gov
Quantifying relative pathway contributions: The distribution of 13C isotopologues in different metabolites can reveal the relative importance of various metabolic pathways. nih.gov
For instance, by analyzing the steady-state labeling of cystathionine (B15957) after introducing L-Methionine (13C5), researchers can assess the activity of the transsulfuration pathway. nih.gov
Consideration of Isotopic Impurities and Dilution Effects
The accuracy of stable isotope tracing studies relies on accounting for potential confounding factors, such as isotopic impurities and dilution effects.
Isotopic Impurities: Commercially available stable isotope tracers are never 100% pure and contain a small fraction of the lighter isotope (12C in this case). uni-regensburg.de This natural abundance of stable isotopes in both the tracer and the biological system must be corrected for to avoid underestimation of label incorporation. uni-regensburg.deresearchgate.net
Dilution Effects: The labeled tracer can be diluted by pre-existing unlabeled pools of the same metabolite within the cell or organism. acs.org This dilution can affect the interpretation of labeling data, and it is crucial to consider the initial pool sizes and turnover rates of the metabolite of interest. Mathematical models and correction algorithms are often employed to account for these effects and obtain accurate measurements of metabolic fluxes. acs.orgrsc.org
Careful experimental design, including the use of appropriate controls and robust data analysis methods, is essential to minimize the impact of these factors and ensure the reliability of the results obtained from L-Methionine (13C5) tracing studies.
Cell Culture and Medium Preparation for L-Methionine (13C5) Incorporation
The successful application of L-Methionine (13C5) in biochemical research is fundamentally reliant on meticulous cell culture and medium preparation techniques. These methods are designed to ensure the efficient and consistent incorporation of the stable isotope-labeled amino acid into the cellular proteome and metabolic pathways. The following sections detail the critical methodological frameworks for its use in in vitro and ex vivo studies.
Designing Isotope-Depleted or Defined Media
The foundational step for any experiment involving L-Methionine (13C5) is the use of a culture medium that lacks natural, "light" L-methionine (containing ¹²C). This forces the cells to utilize the exogenously supplied "heavy" L-Methionine (13C5) for all metabolic processes, including protein synthesis. This approach, central to methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables the mass spectrometry-based differentiation and quantification of proteins between different cell populations. spectra2000.it
Media Formulation:
Commercially available base media, such as Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium, are frequently used as the foundation for these custom formulations. spectra2000.itbiorxiv.org These media can be purchased in formulations specifically lacking L-methionine, as well as other amino acids like L-lysine and L-arginine, for multi-amino acid labeling studies. athenaes.com For instance, U87 glioblastoma cells have been cultured in DMEM lacking methionine, glutamine, and cystine for stable isotope tracing studies. biorxiv.org
Supplementation with Dialyzed Serum:
Standard fetal bovine serum (FBS) contains endogenous amino acids, including light L-methionine, which would interfere with the labeling efficiency. Therefore, it is crucial to use dialyzed fetal bovine serum (dFBS). The dialysis process removes small molecules like amino acids, ensuring that the sole source of methionine in the complete medium is the labeled L-Methionine (13C5) provided by the researcher. spectra2000.itnih.gov
Chemically Defined Media:
An alternative to serum-supplemented media is the use of chemically defined media, such as E8 or mTeSR1, particularly for sensitive applications like human pluripotent stem cell research. nih.gov These media have a completely known composition, eliminating the variability associated with serum. nih.gov When using these, researchers must ensure the formulation is devoid of any unlabeled methionine sources. In some cases, custom formulations are designed based on the amino acid profiles of patient plasma to mimic physiological or pathological states, as seen in studies of propionic and methylmalonic acidemia. nih.gov
Table 1: Common Components for L-Methionine (13C5) Labeling Media
| Component | Purpose | Common Examples |
| Base Medium | Provides essential nutrients (sugars, vitamins, salts) minus the amino acid(s) to be labeled. | DMEM, RPMI 1640 |
| Isotope-Labeled Amino Acid | The "heavy" amino acid to be incorporated by the cells. | L-Methionine (¹³C₅) |
| Dialyzed Serum | Provides growth factors without introducing "light" amino acids. | Dialyzed Fetal Bovine Serum (dFBS) |
| Other Supplements | Buffers, antibiotics, and other essential nutrients as required by the specific cell line. | HEPES, Penicillin-Streptomycin, L-Glutamine |
Optimization of Labeled L-Methionine (13C5) Concentration for Metabolic Saturation
To achieve accurate and reproducible results in quantitative proteomics and metabolic flux analysis, it is imperative to achieve complete or near-complete metabolic saturation with L-Methionine (13C5). This ensures that the entire pool of a given protein is synthesized using the heavy amino acid, preventing underestimation of protein abundance.
Determining Optimal Concentration:
The optimal concentration of L-Methionine (13C5) can vary depending on the cell type, its proliferation rate, and the specific metabolic pathways under investigation. Researchers often need to empirically determine the concentration that ensures complete labeling without causing toxicity. In a study on Drosophila, a concentration of 1 mM of labeled 13C5-methionine was used in chemically defined food. harvard.edu For in vitro studies with glioblastoma cells, L-Methionine (13C5) is added to methionine-free media to trace its conversion to S-adenosylmethionine (SAM), a critical step in cellular methylation reactions. aacrjournals.org The goal is to saturate the metabolic pathway responsible for this conversion. aacrjournals.org
Achieving Metabolic Equilibrium:
Cells must be cultured in the labeling medium for a sufficient duration to allow for complete protein turnover. This typically requires several cell doublings to ensure that pre-existing proteins containing light methionine are diluted out and replaced with newly synthesized, heavy-labeled proteins. The time required to reach metabolic saturation is a critical parameter that must be established for each experimental system. Failure to do so can lead to inaccurate quantification, as the ratio of heavy to light peptides will not accurately reflect the relative protein abundance. aacrjournals.orgckisotopes.com
Table 2: Factors Influencing L-Methionine (13C5) Concentration and Incubation Time
| Factor | Rationale for Consideration | Research Finding |
| Cell Proliferation Rate | Faster dividing cells will achieve protein turnover and metabolic saturation more quickly. | HeLa or MCR-5 cells were grown for approximately six doublings to ensure high incorporation efficiency. |
| Endogenous Methionine Stores | Cells may have internal reserves of "light" methionine that must be depleted. | Complete replacement of the unlabeled amino acid with its labeled counterpart is essential for accurate SILAC-based quantification. |
| Metabolic Pathway Activity | High-flux pathways may require higher concentrations of the tracer to ensure saturation. | In glioblastoma, radiation therapy was found to increase the conversion of methionine to SAM, highlighting the need to ensure tracer availability can meet this increased demand. aacrjournals.org |
| Culture Volume & Cell Density | The total amount of tracer must be sufficient for the number of cells in culture. | Not specified in search results. |
Preparation for in vitro and ex vivo Metabolic Investigations
The use of L-Methionine (13C5) extends beyond standard cell culture to more complex in vitro and ex vivo models that can better recapitulate physiological conditions.
In Vitro Investigations:
In vitro studies using L-Methionine (13C5) often involve patient-derived cells or established cell lines to investigate disease mechanisms. For example, in studies of propionic acidemia (PA) and methylmalonic acidemia (MMA), patient-derived primary hepatocytes were cultured in custom media containing ¹³C₅-L-Methionine to trace its contribution to the accumulation of pathogenic metabolites like propionyl-CoA. nih.gov Similarly, glioblastoma (GBM) cell lines are cultured with ¹³C₅-methionine to trace its metabolic fate and understand how it contributes to therapy resistance. aacrjournals.orgbiorxiv.org These experiments require careful preparation of specialized media and precise timing of tracer addition to capture the metabolic state of interest, such as the cellular response to radiation therapy. biorxiv.orgaacrjournals.org
Ex Vivo Investigations:
Ex vivo models, which use intact tissue slices, offer a platform that preserves the three-dimensional cellular architecture and cell-cell interactions of the original tissue. nih.gov This methodology has been applied to freshly resected human liver tissue to study metabolism in a near-native state. nih.govdiva-portal.org For such investigations, tissue slices are maintained in culture media, such as RPMI 1640, that is free of the standard nutrient and supplemented with the desired stable isotope tracer, like ¹³C₅-labeled amino acids. nih.gov This allows for the tracing of metabolic transformations and flux analysis in a system that bridges the gap between in vitro cell culture and complex in vivo studies. nih.govnih.gov This approach has been used to demonstrate that key metabolic functions, such as the urea (B33335) cycle, remain operational in cultured liver slices. diva-portal.orgnih.gov
Applications of L Methionine 13c5 in Metabolic Flux Analysis Mfa
Quantitative Metabolic Flux Determination
A primary application of L-Methionine (13C5) is the precise quantification of metabolic fluxes. This is particularly valuable in understanding the metabolic rewiring that occurs in various physiological and pathological states.
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a model-based technique that quantifies intracellular metabolic fluxes. nih.gov The core principle involves feeding cells a substrate, such as L-Methionine (13C5), that is enriched with the stable isotope ¹³C. acs.orgrsc.org As the cells metabolize this labeled compound, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites. researchgate.net
These labeling patterns are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netcreative-proteomics.com The experimental labeling data is then integrated with a stoichiometric model of the cell's metabolic network. sci-hub.se By minimizing the difference between the measured and computationally predicted labeling patterns, the intracellular fluxes can be estimated. portlandpress.com This process provides a detailed snapshot of the operational state of the cell's metabolism. sci-hub.se
¹³C-MFA offers significant advantages over other flux analysis methods like stoichiometric MFA and Flux Balance Analysis (FBA). nih.gov While stoichiometric MFA relies solely on the measurement of external uptake and secretion rates, it often results in an underdetermined system, meaning there are more unknown fluxes than measurable rates. nih.gov FBA, a computational method, predicts flux distributions by optimizing a specific cellular objective, such as biomass production, but this is an assumption that may not always hold true. numberanalytics.complos.org
The key advantage of ¹³C-MFA is its ability to provide additional constraints on the metabolic model through the analysis of isotope labeling patterns. sci-hub.se This rich dataset allows for the accurate determination of fluxes that are unresolvable by stoichiometric methods alone. nsf.gov Consequently, ¹³C-MFA can provide a more precise and reliable quantification of intracellular metabolic activity. nih.govcreative-proteomics.com
A significant strength of ¹³C-MFA, utilizing tracers like L-Methionine (13C5), is its capacity to unravel complex metabolic features such as cycles and parallel pathways. researchgate.netnih.gov Stoichiometric methods often struggle to distinguish between pathways that have the same net reaction. researchgate.net However, the distinct labeling patterns generated by the flow of ¹³C through different routes allow ¹³C-MFA to quantify the relative contributions of parallel pathways. nsf.govresearchgate.net
For instance, in methionine metabolism, there are cycles involved in methyl and propylamine (B44156) donation. acs.org Using ¹³C-labeled methionine, researchers can quantify the fluxes through these cycles, providing insights into processes like DNA and protein methylation. acs.org This ability to dissect interconnected and parallel pathways is crucial for a deep understanding of cellular physiology and for identifying potential targets for metabolic engineering. nsf.govnih.gov
Advantages over Stoichiometric MFA and Flux Balance Analysis
Investigation of Compartment-Specific Metabolic Fluxes
Eukaryotic cells are characterized by subcellular compartments, such as mitochondria and cytosol, where distinct metabolic reactions occur. nsf.govsci-hub.se Understanding the metabolic fluxes within these compartments is essential for a complete picture of cellular function. ¹³C-MFA with tracers like L-Methionine (13C5) can be employed to investigate these compartment-specific fluxes. nih.govfrontiersin.org
By analyzing the isotopic labeling of metabolites isolated from different cellular compartments, it is possible to resolve the fluxes of reactions that occur in parallel in different locations. nih.govvanderbilt.edu This requires meticulous experimental techniques for subcellular fractionation. frontiersin.org Such studies have been instrumental in understanding the metabolic interplay between organelles, for example, by quantifying the transport of metabolites across the mitochondrial membrane. nsf.gov
Assessment of Stereochemistry-Specific Fluxes
In some metabolic reactions, enzymes exhibit stereospecificity, meaning they act on or produce a specific stereoisomer of a molecule. ¹³C-MFA has the capability to assess stereochemistry-specific fluxes. nih.gov By using stereospecifically labeled tracers and analytical methods that can distinguish between stereoisomers, it is possible to quantify the flux through stereospecific enzymatic reactions. This provides a more granular view of metabolic pathways where the stereochemistry of metabolites is critical.
Computational Modeling and Data Interpretation in 13C-MFA
Input Requirements: Isotopic Labeling Patterns and Extracellular Fluxes
The successful application of 13C-MFA hinges on the quality and comprehensiveness of its input data. Two primary categories of data are essential: isotopic labeling patterns of intracellular metabolites and measured rates of extracellular fluxes. researchgate.net
Isotopic Labeling Patterns: The core experimental data in 13C-MFA comes from tracing the path of stable isotopes, like the 13C atoms in L-Methionine (13C5), through metabolic pathways. biorxiv.org When cells are cultured with a 13C-labeled substrate, the isotopes become incorporated into various downstream metabolites. The distribution of these isotopes within a metabolite's structure, known as its mass isotopomer distribution (MID), is measured using techniques like mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). mdpi.comnih.gov
These MIDs are the primary input for the computational model. For instance, tracing the five 13C atoms from L-Methionine (13C5) can elucidate fluxes through pathways involving S-adenosylmethionine (SAM), transmethylation, and polyamine biosynthesis. plos.org The specific labeling pattern of the tracer is critical; for example, uniformly labeled tracers like [U-13C6]glucose are often used to study central carbon metabolism, while specifically labeled tracers can provide more targeted information. mdpi.comosti.gov The selection of the isotopic tracer is a crucial step in experimental design to ensure the highest precision in flux estimation. nih.govresearchgate.net
Software Tools and Algorithms for Flux Estimation
The estimation of metabolic fluxes from isotopic labeling data is a computationally intensive task that requires specialized software and algorithms. github.io These tools integrate the metabolic network model, the measured isotopic labeling patterns, and the extracellular flux data to calculate the most likely distribution of intracellular fluxes. mdpi.com
A variety of software packages are available for 13C-MFA, each with its own set of algorithms and user interfaces. Some of the commonly used software includes:
INCA (Isotopomer Network Compartmental Analysis): A powerful and widely used software package for 13C-MFA that supports both steady-state and non-stationary flux analysis. mdpi.com
OpenFLUX2: An open-source software that provides a platform for modeling and simulating 13C-based metabolic flux analysis. mdpi.com
13CFLUX2: Another comprehensive software suite for flux estimation that has been widely adopted in the field. mdpi.com
METRAN: This software is based on the Elementary Metabolite Units (EMU) framework, which significantly simplifies the computational complexity of isotopomer modeling, especially for large-scale networks. mit.edu
WUFlux: An open-source platform with a user-friendly interface designed to make 13C-MFA more accessible, providing templates for various metabolic networks. github.io
These software tools employ iterative algorithms to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the model for a given flux distribution. nih.gov The underlying mathematical framework often involves solving a system of algebraic and ordinary differential equations that describe the flow of isotopes through the metabolic network. biorxiv.org The development of efficient algorithms like the EMU method has been crucial in making the analysis of large and complex metabolic networks computationally feasible. mdpi.com
Challenges and Best Practices in 13C-MFA Reporting
Despite its power, 13C-MFA is not without its challenges, and adherence to best practices in data reporting is crucial for the reproducibility and reliability of results.
Challenges:
Experimental Design: The choice of isotopic tracer, the duration of labeling, and the analytical methods used for measuring MIDs can all significantly impact the accuracy and precision of the resulting flux estimates. mdpi.comnih.gov
Model Complexity: Constructing an accurate and comprehensive metabolic network model is a non-trivial task that requires extensive knowledge of the organism's biochemistry. github.io
Computational Burden: The computational demands of flux estimation can be significant, particularly for large-scale models and non-stationary experiments. mdpi.com
Data Interpretation: Distinguishing between biologically meaningful flux changes and experimental noise requires careful statistical analysis and validation. mdpi.com
Best Practices in Reporting:
To address these challenges and ensure the transparency and rigor of 13C-MFA studies, a set of best practices for reporting has emerged. These include:
Detailed Experimental Procedures: A clear and detailed description of the experimental setup, including the specific isotopic tracer used (e.g., L-Methionine (13C5)), its purity, the composition of the culture medium, and the methods for measuring extracellular fluxes and isotopic labeling. biorxiv.orgmdpi.com
Complete Metabolic Network Model: The full metabolic network model used for the analysis, including all reactions, atom transitions, and any constraints applied, should be made available. github.io
Raw Data Availability: The raw mass spectrometry data and the measured extracellular rates should be provided to allow for independent verification of the results.
Statistical Analysis: A thorough statistical analysis of the results, including goodness-of-fit tests and confidence intervals for the estimated fluxes, is essential to assess the reliability of the findings. researchgate.net
Standardized Reporting Formats: The use of standardized formats and terminologies helps to ensure clarity and consistency across different studies.
By adhering to these best practices, researchers can enhance the quality and impact of their 13C-MFA studies, contributing to a more robust and comprehensive understanding of cellular metabolism.
Applications of L Methionine 13c5 in Protein Dynamics Research
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. nih.govcreative-proteomics.com It allows for the accurate and reproducible measurement of relative changes in protein abundance between different cell populations. thermofisher.com
The fundamental principle of SILAC involves replacing a standard, or "light," amino acid in the cell culture medium with its "heavy" stable isotope-labeled counterpart. sigmaaldrich.com For this purpose, L-Methionine (13C5) can serve as the heavy amino acid. Two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid, such as methionine. thermofisher.com One population is grown in a "light" medium containing naturally abundant L-Methionine (¹²C), while the other is grown in a "heavy" medium containing L-Methionine (13C5). creative-proteomics.comathenaes.com
Over the course of several cell divisions (typically 5-6 generations), the heavy amino acid is fully incorporated into the entire proteome of the "heavy" cell population. creative-proteomics.com Because stable isotopes are biochemically identical to their natural counterparts, this labeling does not interfere with normal cell growth or protein function. thermofisher.com The key outcome is that every protein in the "heavy" population that contains methionine will have a higher mass than its equivalent in the "light" population, with a predictable mass shift. sigmaaldrich.com For L-Methionine (13C5), this results in a mass increase for each methionine-containing peptide, which is readily detectable by a mass spectrometer. thermofisher.com
For differential analysis, the "light" and "heavy" cell populations are subjected to different experimental conditions (e.g., one is treated with a drug while the other serves as a control). thermofisher.com Following treatment, the cell populations are harvested and combined, typically in a 1:1 ratio of total protein. creative-proteomics.com This early-stage mixing is a major advantage of SILAC, as it minimizes experimental variation that can arise during sample processing. sigmaaldrich.com
The combined protein mixture is then digested, commonly with the enzyme trypsin, to generate smaller peptides for mass spectrometry (MS) analysis. creative-proteomics.com In the resulting mass spectrum, a given methionine-containing peptide will appear as a doublet: two peaks separated by a specific mass-to-charge (m/z) ratio. thermofisher.com One peak represents the "light" peptide from the control population, and the other represents the "heavy" peptide containing L-Methionine (13C5) from the experimental population. The ratio of the signal intensities of this heavy-to-light peptide pair directly corresponds to the relative abundance of that specific protein between the two samples. thermofisher.comd-nb.info
| Protein Name | Gene | Heavy/Light Ratio (Treated/Control) | Inferred Change in Abundance |
|---|---|---|---|
| Proliferating cell nuclear antigen | PCNA | 0.98 | No significant change |
| Vimentin | VIM | 2.50 | Upregulated in treated sample |
| Tubulin alpha-1A chain | TUBA1A | 1.05 | No significant change |
| Apoptosis regulator BAX | BAX | 3.10 | Upregulated in treated sample |
| Heat shock protein 60 | HSP60 | 0.45 | Downregulated in treated sample |
The primary application of SILAC using L-Methionine (13C5) is the large-scale quantification of proteome-wide changes in response to various stimuli, such as drug treatment, genetic modification, or disease states. nih.govthermofisher.com This allows researchers to identify proteins and pathways that are altered under different conditions.
Furthermore, SILAC is a valuable tool for investigating post-translational modifications (PTMs). nih.gov While the isotopic label is on the amino acid itself, SILAC can be combined with enrichment techniques for specific PTMs, such as phosphorylation or ubiquitination. For instance, phosphoproteins can be enriched from the combined light/heavy cell lysate. The subsequent MS analysis and SILAC quantification reveal how the phosphorylation status of specific proteins changes between the two experimental conditions, providing insights into the regulation of signaling pathways. nih.gov
Differential Protein Quantification using L-Methionine (13C5)-Labeled and Unlabeled Lysates
Investigation of Protein Synthesis Rates
Beyond measuring static changes in protein abundance, L-Methionine (13C5) is instrumental in studying protein dynamics, particularly the rate at which new proteins are made.
The Fractional Synthesis Rate (FSR) is a key metric in metabolic research that quantifies the rate of synthesis of a molecule, such as a protein, relative to the total pool size over a specific time. nih.govphysiology.org It is typically expressed as the percentage of the protein pool that is newly synthesized per unit of time (e.g., % per day). physiology.org The measurement of FSR is achieved through pulse-chase experiments using stable isotope tracers. eurisotop.com A labeled precursor, such as an amino acid, is administered to cells or an organism. eurisotop.com The rate of its incorporation into the product (protein) is then measured by analyzing the isotopic enrichment in both the precursor pool (intracellular free amino acids) and the protein-bound amino acids over time using mass spectrometry. nih.gov
L-Methionine (13C5) serves as an effective tracer for measuring the FSR of proteins. scispace.com In a typical experiment, the labeled methionine is introduced into the system, and its incorporation into proteins is tracked over time. nih.govnih.gov By sampling at different time points and measuring the enrichment of L-Methionine (13C5) in the protein-bound fraction, researchers can calculate the rate of new protein synthesis. physiology.org This approach provides a direct measurement of the translational activity of genes and offers a dynamic view of the proteome. eurisotop.com It has been applied to understand how protein synthesis is regulated in various physiological and pathological states, such as in response to nutritional changes or during critical illness. physiology.orgbevital.no
| Protein | Cellular Location | Measured FSR (%/hour) | Biological Implication |
|---|---|---|---|
| Albumin | Plasma | 0.5 | Relatively slow turnover |
| Myofibrillar proteins | Muscle | 0.08 | Very slow turnover, structural role |
| Ornithine decarboxylase | Cytosol | 35.0 | Extremely rapid turnover, regulatory enzyme |
| Cytochrome c | Mitochondria | 1.2 | Moderate turnover, involved in apoptosis |
| C-reactive protein | Plasma | 4.0 | Rapid turnover, acute phase reactant |
Fractional Synthesis Rate (FSR) Measurements with Stable Isotope Tracers
Analysis of Protein Turnover Dynamics
The study of protein turnover, encompassing the continuous synthesis and degradation of proteins, is fundamental to understanding cellular regulation, adaptation, and homeostasis. semanticscholar.orgresearchgate.net Stable isotope-labeled amino acids, such as L-Methionine (13C5), are powerful tools in this field, enabling precise measurement of the rates at which individual proteins are synthesized and degraded. nih.govanr.fr These dynamic measurements provide a deeper level of insight than static protein abundance levels, revealing the kinetics of cellular processes in response to various stimuli or in disease states. thermofisher.comrug.nl
Pulse-Chase Experiments for Protein Degradation Dynamics and Half-Life Determination
Pulse-chase analysis is a classic and powerful technique used to monitor the life cycle of proteins and determine their degradation rates and half-lives. nih.govwikipedia.org The method involves two distinct phases: the "pulse," where cells or organisms are briefly exposed to a labeled compound, and the "chase," where the labeled compound is replaced by an excess of its unlabeled form. semanticscholar.orgwikipedia.org
In the context of protein degradation studies using L-Methionine (13C5), the "pulse" phase involves growing cells in a medium where the standard methionine is replaced with L-Methionine (13C5). During this period, newly synthesized proteins incorporate the "heavy," carbon-13-labeled methionine. nih.gov Following the pulse, the cells are transferred to a "chase" medium containing an excess of standard, unlabeled L-Methionine ("light"). This prevents further incorporation of the heavy label into new proteins. nih.govnih.gov
By collecting samples at various time points during the chase phase and analyzing them with mass spectrometry, researchers can track the disappearance of the heavy L-Methionine (13C5) signal from the proteome. The rate at which the heavy signal diminishes is directly proportional to the degradation rate of the protein. semanticscholar.orgrug.nl From this decay curve, the protein's half-life (T₁/₂), the time it takes for half of the labeled protein population to be degraded, can be calculated. researchgate.net This approach, often referred to as "dynamic SILAC" or "pulsed SILAC (pSILAC)," allows for the temporal analysis of proteomic changes. nih.govnih.govresearchgate.net
Table 1: Illustrative Data from a Hypothetical L-Methionine (13C5) Pulse-Chase Experiment
This table shows example data for two proteins, illustrating how their degradation rates and half-lives are determined by tracking the diminishing fraction of the ¹³C₅-labeled version over time during the chase phase.
| Time (Hours) | Protein A (% Labeled) | Protein B (% Labeled) |
| 0 | 100% | 100% |
| 4 | 79% | 92% |
| 8 | 63% | 85% |
| 12 | 50% | 78% |
| 24 | 25% | 60% |
| Calculated Half-Life | 12 hours | ~20 hours |
Multi-Amino Acid Tracer Approaches for Comprehensive Turnover Profiling
While using a single labeled amino acid like L-Methionine (13C5) is effective, a more comprehensive and accurate profile of proteome-wide turnover can be achieved using multi-amino acid tracer approaches. nih.govresearchgate.net The most prominent of these methods is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). researchgate.net In a typical SILAC experiment for turnover analysis, multiple essential amino acids labeled with stable isotopes are used simultaneously. semanticscholar.orgrug.nl
The rationale for using multiple tracers is to ensure that virtually all proteins within the cell are labeled, regardless of their specific amino acid composition. researchgate.net While methionine is an essential amino acid, some proteins may have a very low methionine content. nih.gov Relying solely on labeled methionine could lead to poor signal for these proteins or missed data. A common SILAC combination for turnover studies involves heavy isotopes of both arginine and lysine (B10760008), as trypsin, the enzyme typically used to digest proteins for mass spectrometry analysis, cleaves after these residues, ensuring that most resulting peptides contain a label. usherbrooke.ca
L-Methionine (13C5) can be integrated into more complex, multi-amino acid labeling strategies to enhance the depth and accuracy of turnover analysis. For instance, a "triple-SILAC" or multiplexed approach can be employed to simultaneously measure protein synthesis, degradation, and net turnover. rug.nl In such an experiment, three cell populations could be grown in parallel: one in "light" medium (standard amino acids), one in "medium" medium (e.g., L-Lysine-4,4,5,5-d4), and one in "heavy" medium (e.g., L-Lysine-13C6,15N2). By mixing these populations at different stages of a time-course experiment, researchers can deconvolve the rates of synthesis and degradation for thousands of proteins at once. rug.nl
Table 2: Comparison of Single vs. Multi-Amino Acid Tracer Approaches
This table outlines the key advantages and limitations of using a single tracer like L-Methionine (13C5) versus a multi-tracer approach like SILAC for protein turnover studies.
| Feature | Single Tracer (e.g., L-Methionine (13C5)) | Multi-Tracer (e.g., SILAC with L-Lysine & L-Arginine) |
| Proteome Coverage | Dependent on the abundance of the single amino acid in proteins. May miss proteins with low methionine content. | High. Labels the vast majority of proteins, as most contain at least one lysine or arginine. researchgate.net |
| Quantification Accuracy | High for proteins containing the tracer. | Very high, as every tryptic peptide (except the C-terminal one) will contain a labeled amino acid. usherbrooke.ca |
| Experimental Complexity | Simpler to design and execute. | More complex media preparation and potentially more complex data analysis due to multiple isotopic envelopes. semanticscholar.org |
| Application Scope | Excellent for targeted studies of methionine metabolism or specific methionine-rich proteins. a-star.edu.sg | Ideal for global, proteome-wide analysis of protein synthesis and degradation. semanticscholar.orgresearchgate.net |
Spatial Turnover Information via Mass Spectrometry Imaging Technologies
A significant advancement in proteomics is the ability to obtain spatially resolved information, revealing not just what proteins are turning over but also where within a tissue or complex cellular structure this is occurring. nih.govusherbrooke.ca Combining stable isotope labeling using tracers like L-Methionine (13C5) with mass spectrometry imaging (MSI) technologies allows for the direct visualization of protein turnover dynamics within a spatial context. acs.org
One innovative approach is "spatial SILAC," which has been applied to three-dimensional (3D) cell cultures like spheroids. nih.govacs.org In this technique, different layers of a spheroid can be sequentially "pulse-labeled" with distinct isotopic forms of an amino acid. For example, the outer, proliferating layer of a tumor spheroid could be grown in a medium containing "heavy" L-Methionine (13C5), while the inner, more quiescent layers remain in a "light" medium. acs.org
After the labeling period, the tissue can be sectioned and analyzed by MSI. This technique scans the surface of the tissue slice with a laser, desorbing and ionizing molecules from discrete spots. The mass spectrometer then measures the mass-to-charge ratio of these ions, including the labeled and unlabeled peptides. By mapping the intensity of the L-Methionine (13C5)-containing peptides across the tissue section, a direct image of where new protein synthesis has occurred can be generated. This provides invaluable insights into how protein dynamics vary between different cellular microenvironments, such as the distinct regions of a tumor or different anatomical structures within an organ. usherbrooke.caacs.org
Table 3: Conceptual Data from a Spatial Turnover Experiment in a Tumor Spheroid
This table conceptually illustrates how spatial mass spectrometry combined with L-Methionine (13C5) labeling can reveal differential protein synthesis rates in distinct regions of a 3D cell culture model.
| Spheroid Region | Label | Protein Synthesis Rate (Relative Units) | Biological Implication |
| Outer Layer (Normoxic) | High L-Methionine (13C5) Incorporation | High | Active cell proliferation and protein production at the nutrient-rich periphery. acs.org |
| Intermediate Layer (Hypoxic) | Medium L-Methionine (13C5) Incorporation | Moderate | Cells are adapting to lower oxygen and nutrient levels, altering protein synthesis. |
| Necrotic Core | Low/No L-Methionine (13C5) Incorporation | Very Low | Minimal metabolic activity and protein synthesis in the core due to cell death. acs.org |
Analytical Techniques for L Methionine 13c5 and Its Metabolites
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry stands as a cornerstone for the analysis of L-Methionine (13C5) due to its high sensitivity and specificity, enabling the differentiation of isotopically labeled molecules from their unlabeled counterparts.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Isotopic Profiling
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the comprehensive analysis of L-Methionine (13C5) and its metabolites in complex biological matrices such as plasma, serum, and cell extracts. nih.govthermofisher.comd-nb.info This method offers high specificity and sensitivity, making it ideal for targeted metabolomics. nih.gov
The process typically involves a sample preparation step, often including protein precipitation, followed by chromatographic separation and mass spectrometric detection. thermofisher.comrestek.com The separation is crucial for resolving isobaric compounds—molecules with the same mass but different structures—which cannot be distinguished by the mass spectrometer alone. restek.com For instance, a hybrid retention mode column can be used to achieve the separation of 45 amino acids in a single 13-minute run. restek.com
In a typical LC-MS/MS workflow, a triple quadrupole mass spectrometer is used in multiple reaction monitoring (MRM) mode. nist.gov This involves selecting a specific precursor ion (the ionized L-Methionine (13C5) or its metabolite) and then fragmenting it to produce a characteristic product ion. The precursor/product ion pair is highly specific to the analyte of interest, minimizing interferences from the sample matrix. thermofisher.com For L-Methionine (13C5, ¹⁵N), a precursor ion of m/z 156.2 and a product ion of m/z 138.1 have been utilized. thermofisher.com
| Parameter | Value | Reference |
| Technique | LC-MS/MS | nih.govthermofisher.comd-nb.info |
| Sample Types | Plasma, Serum, Cell Extracts | nih.govthermofisher.com |
| Key Advantage | High Specificity and Sensitivity | d-nb.info |
| Example Separation | 45 amino acids in 13 minutes | restek.com |
| Precursor Ion (L-Methionine (13C5, ¹⁵N)) | 156.2 m/z | thermofisher.com |
| Product Ion (L-Methionine (13C5, ¹⁵N)) | 138.1 m/z | thermofisher.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolite Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of amino acids, including L-Methionine and its metabolites. nist.govacs.org A key step in GC-MS analysis of amino acids is derivatization, which is necessary to make these polar and non-volatile compounds suitable for gas chromatography. nist.govresearchgate.net A common derivatization agent is methyl chloroformate. acs.org
In one study, a GC-MS method was developed for the quantitative analysis of 67 primary metabolites, including amino acids. acs.org This method utilized positive chemical ionization, which helps to preserve the molecular ion and other high molecular weight fragments, aiding in the identification and quantification of the analytes. acs.org GC-MS has been successfully applied to analyze amino acids in human plasma. nist.gov
High-Resolution Mass Spectrometry for Accurate Mass Isotopomer Distribution (MID) Analysis
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, which is critical for determining the mass isotopomer distribution (MID) of metabolites. nih.govnih.gov The MID refers to the fractional abundance of each isotopologue (a molecule differing only in its isotopic composition) of a metabolite. nih.gov This information is invaluable for tracing the metabolic fate of the ¹³C atoms from L-Methionine (13C5) as they are incorporated into various downstream metabolites.
HRMS instruments, such as the Orbitrap, can achieve mass resolution greater than 60,000 and mass accuracy of less than 5 ppm. nih.gov This level of performance allows for the confident identification of metabolites based on their accurate mass and the resolution of closely spaced isotopic peaks. nih.gov For instance, in a study using a Thermo Scientific Q-Exactive HF mass spectrometer, a resolution of 70,000 was used to analyze serum metabolites. nih.gov The analysis of MID data, after correction for the natural abundance of isotopes, allows researchers to deduce the relative activities of different metabolic pathways. nih.gov
Quantitative Analysis of Labeled vs. Unlabeled Molecules
A primary application of L-Methionine (13C5) is to serve as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples. This method, known as stable isotope dilution analysis, is considered the gold standard for quantitative mass spectrometry. nist.gov By adding a known amount of the labeled standard to a sample, the ratio of the labeled to unlabeled analyte can be measured by MS. This ratio is then used to calculate the concentration of the unlabeled analyte, correcting for any sample loss during preparation and analysis. oup.comckgas.com
This approach has been used for the quantification of amino acids in human plasma and serum. nist.gov The use of a ¹³C-labeled internal standard is particularly crucial for redox-sensitive amino acids like methionine. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about molecules. It is particularly well-suited for studying the metabolism of ¹³C-labeled compounds.
13C-NMR for Direct Observation of Labeled Metabolites and Metabolic Pathways
¹³C-NMR spectroscopy allows for the direct observation of the ¹³C nuclei within L-Methionine (13C5) and its metabolites. pnas.org This provides a direct window into the metabolic pathways through which the labeled carbon atoms are transferred. By analyzing the ¹³C-NMR spectra of cell extracts or biological fluids after the administration of L-Methionine (13C5), researchers can identify and quantify the labeled metabolites that are produced. pnas.org
Applications in Probing Structure, Dynamics, and Binding of Biomolecules
The incorporation of L-Methionine labeled with carbon-13, particularly at the methyl group ([ε-¹³C]Met) or uniformly across its five carbon atoms (L-Methionine (¹³C₅)), serves as a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the intricacies of biomolecular systems. isotope.comthermofisher.comacs.org Methyl groups, especially those in methionine, are valuable NMR probes due to their typically narrow linewidths, even in very large macromolecules, a result of their favorable relaxation properties and dynamic nature. nih.govnih.gov This allows for the site-specific investigation of protein structure, dynamics, and interactions with high sensitivity and resolution. nih.govnumberanalytics.com
Structural Elucidation: ¹³C-labeled methionine residues provide specific probes distributed throughout a protein's structure. nih.gov By using two-dimensional [¹H, ¹³C] NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) sequence, well-resolved cross-peaks for each labeled methionine can be detected. acs.orgnih.gov These signals can be assigned to specific residues in the protein sequence through methods like point mutations and Nuclear Overhauser Effect (NOE) data, which measures distances between protons. acs.org This approach has been successfully used to obtain specific resonance assignments for proteins as large as the 80 kDa human transferrin, providing crucial structural constraints. acs.org
Probing Dynamics and Conformational Changes: NMR spectroscopy using ¹³C-labeled methionine is exceptionally suited for monitoring dynamic processes in proteins over a wide range of timescales, from picoseconds to seconds. nih.gov These motions are fundamental to biological function and include:
Protein Folding and Unfolding: Isotope-edited studies can track structural changes at the single-residue level during folding events. nih.gov
Domain Movements and Allostery: Changes in the chemical environment of a methionine residue upon ligand binding or modification at a distant site can be detected as chemical shift perturbations (CSPs), revealing allosteric communication pathways. nih.gov In human transferrin, the binding of a metal ion to one lobe of the protein was shown to perturb a methionine residue in the other lobe, demonstrating interlobe communication that is critical for receptor recognition. acs.org
Side-Chain Dynamics: The flexibility of the long methionine side chain confers significant adaptability to binding sites. acs.org NMR relaxation experiments on ¹³C-labeled methionine can quantify the speed and amplitude of these side-chain motions, which are directly related to the protein's conformational entropy and play a role in promiscuous binding events, such as those seen in calmodulin. nih.govacs.org
Analyzing Biomolecular Interactions: Detecting and mapping the binding interfaces between biomolecules is a key application. When a ligand or another protein binds, the chemical environment of methionine residues at or near the interaction surface changes, leading to shifts in their NMR resonance frequencies (CSPs). nih.gov By monitoring the ¹H-¹³C correlation spectra of [¹³C]Met-labeled proteins upon titration with a binding partner, researchers can identify the specific residues involved in the interaction. nih.govresearchgate.net This method provides per-residue information about the binding site, allowing for the precise mapping of interaction surfaces. nih.gov
Isotope Labeling Strategies for Enhanced NMR Spectral Resolution and Assignment
Studying large proteins and complex biomolecular systems with NMR is often hampered by severe spectral overlap and rapid signal decay (relaxation), which leads to broad, poorly resolved peaks. ckisotopes.comchemie-brunschwig.ch To overcome these challenges, several sophisticated isotope labeling strategies involving L-Methionine (¹³C₅) have been developed to enhance spectral resolution and simplify the assignment process. ckisotopes.comsigmaaldrich.com
Selective Labeling and Deuteration: A primary strategy is to introduce ¹³C-labeled methionine into a protein that is otherwise unlabeled or, more powerfully, highly deuterated. ckisotopes.comchemie-brunschwig.ch Expressing proteins in minimal media formulated with deuterium (B1214612) oxide (D₂O) and deuterated glucose as the carbon source produces a "deuterated background," which simplifies ¹H NMR spectra and significantly reduces the effects of line-broadening associated with ¹H dipolar coupling. ckisotopes.comchemie-brunschwig.ch The subsequent addition of protonated L-Methionine (¹³C₅) results in a protein where only the methionine sites are visible in ¹H-¹³C correlation spectra, dramatically reducing spectral crowding and enabling the study of systems approaching 1 MDa in size. nih.govnih.gov
Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy): This technique is indispensable for NMR studies of high-molecular-weight proteins. nih.gov Methyl groups (–CH₃) have unique relaxation properties that can be exploited by TROSY experiments to yield exceptionally sharp signals. By using specific precursors, it is possible to produce proteins with ¹³CH₃-labeled methionine residues. acs.org Methyl-TROSY experiments minimize the relaxation pathways that cause line broadening in large molecules, resulting in significant gains in both resolution and sensitivity. nih.govnih.gov
Methionine Scanning: For cases where the natural abundance of methionine is low or the residues are not located at a site of interest, "methionine scanning" can be employed. nih.gov This strategy involves using site-directed mutagenesis to systematically substitute solvent-exposed residues at a suspected binding interface with methionine. nih.gov Each new mutant introduces a unique reporter methyl signal that can be easily assigned. By performing chemical shift perturbation experiments on this series of mutants, a detailed, residue-by-residue map of a biomolecular interaction surface can be constructed. nih.gov
Specific Isotopomer Labeling: For advanced studies of dynamics, specific isotopomers such as ¹³CHD₂ can be biosynthetically incorporated. acs.org This labeling pattern is optimal for ¹H and ¹³C relaxation dispersion experiments, which are used to investigate conformational exchange processes on the microsecond-to-millisecond timescale. acs.org The use of the ¹³CHD₂ isotopomer increases sensitivity and eliminates potential artifacts from other proton-proton or proton-carbon interactions, allowing for a more robust analysis of side-chain dynamics. acs.org
Complementary Spectroscopic and Chromatographic Methods (General Principles)
While NMR provides unparalleled detail on structure and dynamics, its combination with separation and other spectroscopic techniques is essential for a comprehensive analysis of L-Methionine (¹³C₅) and its metabolites in complex biological samples.
High Performance Liquid Chromatography (HPLC) for Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for isolating and purifying amino acids, including L-Methionine (¹³C₅), from complex mixtures like protein hydrolysates or cellular extracts. nih.govnih.gov The fundamental principle involves pumping a sample mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). Different components in the sample interact differently with the stationary phase, causing them to flow through the column at different rates, thereby achieving separation. nih.gov
For the analysis of isotopically labeled amino acids, HPLC is frequently coupled to mass spectrometry (LC-MS). nih.govoup.com In this setup, HPLC first separates the amino acids, which are then introduced into the mass spectrometer for detection and quantification. L-Methionine (¹³C₅) is an ideal internal standard for the quantification of its unlabeled counterpart, L-methionine. nih.govresearchgate.netnih.gov Because the labeled and unlabeled forms are chemically identical, they co-elute from the HPLC column, meaning they experience the same matrix effects during ionization in the mass spectrometer, which greatly improves the accuracy and precision of quantification. oup.com
Several HPLC methods are suitable for separating underivatized amino acids:
Reversed-Phase (RP-HPLC): This is the most common mode, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a water/acetonitrile mixture). nih.govnih.gov It effectively separates many amino acids.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a more nonpolar mobile phase. It is particularly well-suited for retaining and separating very polar compounds that are not well-retained by reversed-phase columns. nih.gov
Ion-Pair Chromatography: This technique adds a reagent to the mobile phase that pairs with the charged amino acid, forming a neutral complex that can be retained and separated on a reversed-phase column. nih.gov
Infrared (IR) Spectroscopy for Specific Labeled Product Measurement
Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules. chempep.com When combined with isotope labeling, it becomes a site-specific probe of protein structure. nih.govresearchgate.net This method, known as isotope-edited IR spectroscopy, relies on the fact that the vibrational frequency of a chemical bond is dependent on the masses of the atoms involved.
The most common application in protein studies involves labeling the carbonyl carbon of a peptide bond (–C=O) with ¹³C. nih.govnih.gov The amide I vibrational band in a protein's IR spectrum (around 1600-1700 cm⁻¹) is primarily due to the C=O stretching of the peptide backbone. When a ¹²C atom is replaced with the heavier ¹³C isotope, the vibrational frequency of that specific carbonyl group decreases, causing its signal to shift to a lower wavenumber (e.g., a shift of about 40 cm⁻¹ for a ¹³C=¹⁶O label). nih.gov This creates a new, "isotope-edited" peak in a spectral region that is typically free of other signals. researchgate.net
L Methionine 13c5 in the Study of Specific Biochemical Pathways
The Methionine Cycle and S-Adenosylmethionine (SAM) Metabolism
The methionine cycle is a central metabolic hub that governs the transfer of methyl groups, essential for a myriad of cellular processes. nih.gov L-Methionine (13C5) has been instrumental in elucidating the dynamics of this cycle.
L-Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor, in a reaction that utilizes ATP. nih.govebi.ac.uk When L-Methionine (13C5) is introduced into a system, the resulting SAM becomes labeled with five carbon-13 atoms (M+5). researchgate.net The subsequent hydrolysis of SAM to S-adenosylhomocysteine (SAH) involves the loss of the methyl group, but the five labeled carbons from the original methionine backbone remain. elifesciences.org This allows for precise tracking of the carbon skeleton's movement through the cycle.
Research using L-Methionine (13C5) has shown that in certain cell types, like Drosophila immune cells, the SAM required for the transmethylation pathway is primarily derived from external methionine sources. elifesciences.org Furthermore, studies have demonstrated that under specific conditions, such as in activated immune cells, there is a significant increase in the uptake of methionine to boost the transmethylation pathway, leading to elevated levels of both SAM and SAH. elifesciences.org
Table 1: Isotope Labeling in the Methionine Cycle
| Metabolite | Labeled Form | Description |
| L-Methionine | M+5 | The initial tracer molecule with five 13C atoms. researchgate.net |
| S-Adenosylmethionine (SAM) | M+5 | Formed from the reaction of L-Methionine (13C5) and ATP, retaining all five labeled carbons. researchgate.net |
| S-Adenosylhomocysteine (SAH) | M+4 | Formed after the donation of a methyl group from SAM, resulting in the loss of one unlabeled carbon from the methyl group. researchgate.net |
This table illustrates how the carbon-13 label from L-Methionine (13C5) is transferred to key metabolites in the methionine cycle.
Studies utilizing L-Methionine (13C5) have provided insights into the regulation of methylation processes. For instance, research has shown that increased methionine flux can lead to a higher methylation potential within cells by decreasing the levels of SAH, a known inhibitor of methyltransferases. aacrjournals.org
The methionine cycle is intricately linked with one-carbon metabolism and the folate cycle. nih.gov Homocysteine, a product of SAM-dependent transmethylation, can be remethylated back to methionine. clinical-laboratory-diagnostics.com This remethylation can occur via two main pathways. One utilizes a methyl group from 5-methyltetrahydrofolate, a derivative of the folate cycle. clinical-laboratory-diagnostics.com The other pathway, primarily active in the liver and kidneys, uses betaine (B1666868) as the methyl donor. clinical-laboratory-diagnostics.com
When L-Methionine (13C5) is used, the remethylation of the resulting labeled homocysteine (which contains four of the original five labeled carbons) with an unlabeled methyl group from the folate cycle or betaine will produce methionine with four labeled carbons (M+4). elifesciences.org This allows scientists to distinguish between methionine that has been newly synthesized from the tracer and methionine that has been recycled through the remethylation pathway. elifesciences.org This technique has been pivotal in demonstrating that in some systems, homocysteine is not significantly remethylated back to methionine but is instead directed towards the transsulfuration pathway. elifesciences.org
Role as a Methyl Group Donor in Transmethylation Reactions
Transsulfuration Pathway Investigations
The transsulfuration pathway is another critical branch of methionine metabolism that channels homocysteine towards the synthesis of cysteine and other important sulfur-containing compounds. nih.gov
The transsulfuration pathway begins with the condensation of homocysteine and serine to form cystathionine (B15957), a reaction catalyzed by the enzyme cystathionine β-synthase. clinical-laboratory-diagnostics.com Cystathionine is then cleaved to produce cysteine, α-ketobutyrate, and ammonia. wikipedia.org Cysteine is a crucial precursor for the synthesis of the major cellular antioxidant, glutathione (B108866) (GSH). nih.govmdpi.com
By using L-Methionine (13C5) as a tracer, researchers can follow the flow of the labeled carbon atoms from methionine into homocysteine and subsequently into the intermediates and final products of the transsulfuration pathway. For example, studies have shown that oncogenic mutations can alter methionine metabolism, increasing the flux through the transsulfuration pathway to synthesize cysteine for glutathione production. nih.gov This is evidenced by the increased labeling of cystathionine from [U-13C5]-methionine. nih.gov
Table 2: Key Findings from L-Methionine (13C5) Tracing Studies
| Research Area | Key Finding | Citation |
| SAM Metabolism | Activated immune cells increase methionine uptake to enhance the transmethylation pathway. | elifesciences.org |
| Transmethylation | Increased methionine flux can elevate cellular methylation potential by reducing SAH levels. | aacrjournals.org |
| Transsulfuration | Oncogenic mutations can reroute methionine metabolism towards cysteine and glutathione synthesis. | nih.gov |
This table summarizes significant research findings obtained through the use of L-Methionine (13C5) in studying biochemical pathways.
L-Methionine (13C5) tracing has been instrumental in understanding the metabolic fate of homocysteine at the intersection of the methionine cycle and the transsulfuration pathway. elifesciences.orgclinical-laboratory-diagnostics.com The distribution of the isotopic label between remethylated methionine and the products of the transsulfuration pathway provides a quantitative measure of the flux through each route.
For example, research in Drosophila hemocytes using L-Methionine (13C5) revealed that homocysteine is not recycled back to methionine but is instead metabolized through the transsulfuration pathway. elifesciences.org This is supported by the significant incorporation of the 13C label from methionine into cystathionine. elifesciences.org Such studies are crucial for understanding how different cell types and physiological conditions regulate the partitioning of homocysteine between these two critical pathways.
Polyamine Biosynthesis Pathways
L-Methionine (13C5) as a Precursor for Polyamines
L-Methionine is the ultimate precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. creative-proteomics.comacs.org Tracer studies utilizing L-Methionine (13C5) have been instrumental in delineating the flow of methionine-derived carbons into the polyamine biosynthesis pathway. When cells are supplied with L-Methionine (13C5), the labeled carbons are incorporated into S-adenosylmethionine (SAM), a key intermediate. creative-proteomics.commdpi.com SAM serves as the donor of the aminopropyl group necessary for the synthesis of higher polyamines like spermidine (B129725) and spermine (B22157). usda.govnih.govacs.org
Research in various cell types, including cancer cells, has demonstrated that a significant portion of methionine uptake is directed towards polyamine synthesis. creative-proteomics.com This upregulation is a known feature of cancer cells. creative-proteomics.com The use of L-Methionine (13C5) allows researchers to quantify the flux of methionine into this pathway, providing insights into the metabolic reprogramming associated with diseases like prostate cancer. acs.org For instance, in vivo studies using L-Methionine (13C5) have traced the journey of these labeled carbons from methionine to polyamines in mouse models of prostate cancer. acs.org
The commitment of methionine to polyamine synthesis is a critical metabolic branch point. The diversion of the methionine-derived precursor, decarboxylated S-adenosylmethionine (dcSAM), is essential for the production of spermine and spermidine. creative-proteomics.com
Enzymatic Conversions and Intermediates
The journey of the carbon atoms from L-Methionine (13C5) into polyamines involves several key enzymatic steps and the formation of crucial intermediates. The first step is the conversion of L-methionine to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase. This reaction activates the methionine molecule for subsequent reactions.
SAM is then decarboxylated by S-adenosylmethionine decarboxylase (AMD1) to form decarboxylated S-adenosylmethionine (dcSAM). creative-proteomics.comnih.gov This conversion is a pivotal regulatory step in the polyamine synthesis pathway. creative-proteomics.com The dcSAM molecule then serves as the aminopropyl group donor.
Spermidine synthase catalyzes the transfer of the aminopropyl group from dcSAM to putrescine, forming spermidine. Subsequently, spermine synthase transfers another aminopropyl group from dcSAM to spermidine to produce spermine. In these reactions, dcSAM is consumed, and 5'-methylthioadenosine (MTA) is produced as a byproduct. creative-proteomics.comnih.gov Tracer studies with L-Methionine (13C5) allow for the detection of the labeled carbon atoms in SAM, dcSAM, MTA, and the final polyamine products, spermidine and spermine. creative-proteomics.comnih.govresearchgate.net
| Precursor | Key Intermediate | Enzyme | Product | Labeled Moiety from L-Methionine (13C5) |
|---|---|---|---|---|
| L-Methionine (13C5) | S-adenosylmethionine (SAM) | Methionine Adenosyltransferase | S-adenosylmethionine (SAM) | Full 13C5 skeleton |
| S-adenosylmethionine (SAM) | Decarboxylated S-adenosylmethionine (dcSAM) | S-adenosylmethionine decarboxylase (AMD1) | Decarboxylated S-adenosylmethionine (dcSAM) | Aminopropyl group |
| Putrescine + dcSAM | - | Spermidine synthase | Spermidine | Aminopropyl group |
| Spermidine + dcSAM | - | Spermine synthase | Spermine | Aminopropyl group |
L-Methionine Catabolism and Salvage Pathways
Methionine γ-Lyase Activity and Downstream Products (e.g., S-methylcysteine, isoleucine)
The catabolism of L-methionine can be initiated by the enzyme methionine γ-lyase (MGL), which catalyzes the α,γ-elimination of L-methionine. cdnsciencepub.com This reaction produces methanethiol (B179389), α-ketobutyrate, and ammonia. cdnsciencepub.com MGL is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme and has been studied in various organisms, including bacteria and plants. cdnsciencepub.comresearchgate.net
Using L-Methionine (13C5) as a tracer in Arabidopsis cells, researchers have identified the downstream products of MGL activity. medchemexpress.comresearchgate.netnih.gov The α-ketobutyrate produced from the cleavage of methionine can enter the biosynthetic pathway for the essential amino acid isoleucine. medchemexpress.comresearchgate.netnih.gov This demonstrates a direct link between methionine catabolism and the synthesis of other amino acids.
Furthermore, the methanethiol generated by MGL can react with an activated form of serine to produce S-methylcysteine (SMC). medchemexpress.comresearchgate.netnih.gov The identification of labeled SMC and isoleucine in cells fed with 13C-labeled methionine provides strong evidence for the role of MGL in initiating methionine catabolism and connecting it to other metabolic pathways. medchemexpress.comresearchgate.netnih.gov
| Substrate | Enzyme | Primary Products | Downstream Labeled Products from L-Methionine (13C5) |
|---|---|---|---|
| L-Methionine (13C5) | Methionine γ-Lyase (MGL) | Methanethiol, α-ketobutyrate, Ammonia | S-methylcysteine, Isoleucine |
Methylthioadenosine (MTA) Metabolism and Recycling
As mentioned in the context of polyamine synthesis, 5'-methylthioadenosine (MTA) is a significant byproduct. creative-proteomics.comnih.gov The carbons from L-Methionine (13C5) are incorporated into MTA. nih.govresearchgate.net Efficient recycling of MTA is crucial for salvaging both the adenine (B156593) and the methylthio groups, the latter of which can be used to regenerate methionine. This process is known as the methionine salvage pathway. creative-proteomics.com
The key enzyme in this pathway is methylthioadenosine phosphorylase (MTAP), which cleaves MTA into adenine and 5-methylthioribose-1-phosphate. acs.org Subsequent enzymatic steps convert 5-methylthioribose-1-phosphate back into methionine. The methionine salvage pathway is vital for maintaining methionine homeostasis, especially in cells with high rates of polyamine synthesis. creative-proteomics.com
In some cancer cells, the gene for MTAP is deleted, leading to an inability to recycle MTA. creative-proteomics.com This results in an accumulation and efflux of MTA from the cells. creative-proteomics.com Tracer studies with L-Methionine (13C5) have been used to monitor the flux through the polyamine pathway and the subsequent fate of MTA, highlighting the metabolic consequences of MTAP deletion in cancer. creative-proteomics.com The inability to recycle MTA in MTAP-deleted cells makes them highly dependent on a continuous external supply of methionine. creative-proteomics.com
Biosynthetic Pathways of L-Methionine and Related Amino Acids
While L-Methionine (13C5) is primarily used to trace the fate of methionine through its various metabolic routes, stable isotope tracing with other labeled precursors is employed to elucidate the biosynthetic pathway of L-methionine itself. The synthesis of methionine is a complex, multi-step process that originates from the amino acid aspartate. researchgate.net
In organisms like E. coli, the biosynthesis of L-methionine from aspartate involves several key enzymatic reactions. The carbon backbone of aspartate forms the first four carbon atoms of methionine. This has been demonstrated in studies using 13C-labeled acetate, which gets incorporated into aspartate and subsequently into methionine, allowing researchers to trace the carbon flow. chempep.com The pathway proceeds through intermediates such as homoserine, O-succinylhomoserine, and cystathionine. researchgate.net The final step involves the transfer of a methyl group to homocysteine, catalyzed by methionine synthase. researchgate.net
Investigating De Novo Synthesis in Microorganisms and Plants
Plants, fungi, and most microorganisms are capable of synthesizing the essential amino acid methionine de novo. nih.govnih.govpnas.org This pathway is crucial as methionine is a fundamental component of proteins and the precursor to S-adenosylmethionine (AdoMet), the primary methyl group donor in numerous cellular reactions. nih.govnih.gov The de novo synthesis of methionine in higher plants involves a series of enzymatic reactions localized within the plastids. nih.govpnas.org The carbon backbone of methionine originates from aspartate, the sulfur atom is derived from cysteine, and the methyl group comes from the β-carbon of serine via the folate pool. nih.govpnas.org
The key enzymes involved in the final steps of methionine biosynthesis are cystathionine γ-synthase, cystathionine β-lyase, and methionine synthase. nih.govnih.govpnas.org Studies utilizing L-Methionine (13C5) have been instrumental in elucidating the metabolic fate of this amino acid. For instance, in Arabidopsis cells, feeding experiments with [13C5]Met followed by NMR analysis revealed the catabolism of methionine into S-methylcysteine (SMC) and isoleucine. nih.govpnas.org This demonstrated a γ-cleavage process initiated by the enzyme methionine γ-lyase (MGL), which converts methionine into methanethiol, α-ketobutyrate, and ammonia. nih.govpnas.org
The table below summarizes the key enzymes in the de novo synthesis of methionine in plants.
| Enzyme | EC Number | Function |
| Cystathionine γ-synthase | 4.2.99.9 | Catalyzes the first committed step in methionine biosynthesis. nih.govpnas.org |
| Cystathionine β-lyase | 4.4.1.8 | Catalyzes the α, β-elimination of cystathionine to produce homocysteine. nih.gov |
| Methionine synthase | 2.1.1.14 | Catalyzes the final step, the methylation of homocysteine to form methionine. nih.gov |
Regulation of Methionine Biosynthesis Gene Expression
The regulation of methionine biosynthesis is complex and tightly controlled to meet the cell's metabolic demands. The availability of methionine can significantly influence the expression of genes involved in its own synthesis and related metabolic pathways.
Studies in the yeast Komagataella phaffii have shown that the presence of methionine in the culture medium alters the expression of numerous genes. mdpi.com RNA-sequencing analysis revealed that methionine supplementation primarily affects the expression of genes involved in its own biosynthesis, as well as fatty acid metabolism and methanol (B129727) utilization. mdpi.com Notably, the expression of the methionine and cysteine synthase gene (KpMET25) was reduced in the presence of methionine, while the methionine synthase gene (KpMET6) did not show a significant change in expression. mdpi.com Furthermore, the expression of the folylpolyglutamate synthase gene (KpMET7), which is involved in the synthesis of a cofactor for methionine synthesis, was significantly reduced. mdpi.com
In cancer cells, the regulation of methionine metabolism and its impact on gene expression through DNA and histone methylation is a critical area of research. nih.govacs.org L-[13C-methyl]methionine has been used to trace the flow of methyl groups and assess their incorporation into DNA and RNA, providing insights into epigenetic modifications that regulate gene expression. nih.govacs.org For example, studies have shown that serine metabolism supports the methionine cycle by contributing to the de novo synthesis of ATP, which is essential for the conversion of methionine to the universal methyl donor, S-adenosylmethionine (SAM). nih.gov This highlights an indirect but crucial role of other metabolic pathways in regulating the availability of methyl groups for epigenetic gene regulation.
The table below details the differential expression of key genes in K. phaffii in response to methionine supplementation.
| Gene | Function | Change in Expression with Methionine |
| KpMET25 | Methionine and cysteine synthase | Decreased mdpi.com |
| KpMET6 | Methionine synthase | No significant change mdpi.com |
| KpMET7 | Folylpolyglutamate synthase | Significantly decreased mdpi.com |
The use of L-Methionine (13C5) and other isotopically labeled forms of methionine continues to be a cornerstone in unraveling the intricate regulatory networks that govern methionine metabolism and its profound effects on cellular function and gene expression.
L Methionine 13c5 in Diverse Biological Research Models
Microbial Systems
Stable isotope labeling, including the use of L-Methionine (13C5), is a cornerstone technique for investigating the metabolic activities within microbial communities. oup.comoup.com By introducing this labeled compound, scientists can trace its assimilation into newly synthesized proteins and other metabolites, providing insights into the functional roles of different microbial species. researchgate.netnih.gov
Bacterial Metabolism and Enzyme Activity
In bacteria, L-methionine is a precursor for a variety of essential compounds. The degradation of L-methionine can lead to the production of volatile sulfur compounds like methanethiol (B179389) (MTL), which is a key flavor component in certain food products and is also associated with oral malodor. nih.govnih.gov Studies using labeled methionine have helped to elucidate the enzymatic pathways responsible for its catabolism.
For instance, research on cheese-ripening bacteria has revealed that L-methionine can be degraded to MTL through different pathways. nih.gov Some bacteria utilize a one-step degradation via the enzyme L-methionine γ-lyase, while others employ a two-step process initiated by an aminotransferase. nih.gov In a study on Fusobacterium nucleatum, a bacterium implicated in periodontal disease, the use of [13C5, 15N] L-methionine demonstrated that the presence of another oral bacterium, Streptococcus gordonii, stimulates the production of methyl mercaptan (CH3SH) from methionine. nih.govasm.orgnih.gov The labeled methionine was traced through the methionine cycle and polyamine biosynthesis pathway, revealing that interspecies metabolite transfer fuels this process. nih.govasm.org
The table below summarizes key enzymes involved in bacterial methionine metabolism and their products.
| Enzyme | Reaction | Product(s) | Bacterial Species Example |
| L-methionine γ-lyase | α,γ elimination of L-methionine | α-ketobutyrate, Methanethiol, Ammonia | Brevibacterium linens nih.gov |
| Aminotransferase | Transamination of L-methionine | α-keto-γ-methyl-thio-butyric acid (KMBA) | Lactococcus lactis nih.gov |
| L-methionine-α-deamino-γ-mercaptomethane-lyase (METase) | Degradation of L-methionine | Methyl Mercaptan (CH3SH) | Fusobacterium nucleatum nih.gov |
Fungal Methionine Biosynthesis and Metabolism
Fungi, like bacteria and plants, synthesize L-methionine de novo. mdpi.com This essential amino acid is a building block for proteins and a precursor for S-adenosylmethionine (AdoMet), a universal methyl donor. nih.govresearchgate.net The use of 13C-labeled methionine has been instrumental in studying fungal metabolic pathways.
In Saccharomyces cerevisiae, studies using [U-13C5]methionine have tracked its catabolism. When [U-13C5]methionine was the sole nitrogen source, its breakdown products could be identified in the culture supernatant using 13C NMR spectroscopy. oup.com Research on the fungus Beauveria bassiana utilized L-[Me-13C]methionine to demonstrate that the methyl groups of the polyketide-derived chain in the metabolite tenellin (B611285) originate from methionine. nih.gov Similarly, in Aspergillus ustus, 13C-labeled methionine helped elucidate a mixed polyketide-terpenoid biosynthetic pathway for the mycotoxin austin. researchgate.net
Interspecies Metabolite Transfer and Community Interactions
The exchange of metabolites between different microbial species is a fundamental aspect of microbial community structure and function. Labeled methionine has proven to be a valuable tool for tracking these interactions.
Plant Systems
In plants, L-methionine is a vital amino acid, serving not only as a constituent of proteins but also as a precursor to essential molecules like S-adenosylmethionine (SAM), ethylene (B1197577), and polyamines. frontiersin.orgnih.govhokudai.ac.jp The use of L-Methionine (13C5) and other isotopically labeled forms has significantly advanced our understanding of its complex metabolism in plant growth, development, and stress responses. nih.gov
Methionine Metabolism in Plant Growth and Development
L-methionine plays a central role in plant development by being the precursor to the plant hormone ethylene and polyamines, which regulate numerous growth processes. hokudai.ac.jpfrontiersin.org Studies utilizing 13C-labeled methionine have provided direct evidence of its metabolic fate in various plant tissues.
In developing soybean cotyledons, the metabolism of L-methionine was investigated using 13C and 15N nuclear magnetic resonance. nih.gov This study revealed that a significant portion of the supplied L-methionine is degraded and used for the transmethylation of pectin's carboxyl groups, highlighting a key role for methionine in cell wall synthesis during development. nih.gov Research on Arabidopsis thaliana has shown that methionine metabolism is interconnected with the production of phenylpropanoids, compounds important for plant defense and structure. nih.gov Supplementing the growth media with methionine led to changes in leaf morphology, demonstrating the influence of methionine levels on plant development. nih.gov
The table below illustrates the effect of exogenous methionine on the growth of broccoli transplants. omicsonline.org
| Treatment | Leaf Area Increase (%) | Shoot Dry Weight Increase (%) | Root Dry Weight Increase (%) | Chlorophyll Increase (%) |
| Methionine (200 mg L-1) | 59 | 38 | 177 | 61 |
Amino Acid Biosynthesis and Catabolism in Plants
Plants synthesize methionine through a pathway belonging to the aspartate family of amino acids. nih.govwikipedia.org The catabolism, or breakdown, of methionine is equally important for maintaining amino acid homeostasis and producing other essential compounds. nih.govpnas.org
Studies in Arabidopsis cells using [13C]Met have been pivotal in elucidating the catabolic pathway. pnas.org When fed with labeled methionine, the cells produced labeled S-adenosylmethionine, S-methylmethionine, S-methylcysteine, and isoleucine. nih.govpnas.org This provided direct evidence that the cleavage of methionine by the enzyme methionine γ-lyase is the initial step in its catabolism. nih.govpnas.org The products of this cleavage, methanethiol and α-ketobutyrate, are then channeled into the synthesis of other amino acids like S-methylcysteine and isoleucine. nih.gov
Further research using [13C]S-methylmethionine (SMM), the mobile form of methionine, in Arabidopsis plants under stress conditions revealed that the catabolism of methionine to isoleucine via methionine γ-lyase is enhanced during heat and osmotic stress. frontiersin.org This suggests a role for methionine catabolism in stress adaptation, potentially by producing isoleucine as an osmoprotectant. frontiersin.org
The following table shows the changes in labeled methionine and isoleucine in Arabidopsis seeds under stress conditions after being fed [13C]SMM. frontiersin.org
| Stress Condition | Change in [13C]methionine level (%) | Change in [13C]isoleucine level (%) |
| Heat Stress | -43 | +22 |
| Osmotic Stress (Mannitol) | -40 | +37 |
Nutrient Cycling and Soil Microbial Interactions
The interactions between plants, soil, and microorganisms are fundamental to terrestrial ecosystem health and nutrient cycling. mdpi.cominternationalscholarsjournals.com Methionine, an essential sulfur-containing amino acid, plays a role in these complex relationships, often being released by plant roots as an exudate, which influences the local microbial community and the nitrogen cycle. mdpi.com
To dissect these intricate pathways, researchers can employ L-Methionine (¹³C₅) as a tracer. By introducing the labeled compound into a plant-soil system, it becomes possible to follow the carbon-13 atoms as they are taken up, metabolized, and transferred between organisms. For instance, studies on plant cells, such as those of Arabidopsis, have used L-Methionine (¹³C₅) to track its catabolism. pnas.org Research has shown that after being supplied with [¹³C₅]Met, the labeled carbon backbone is incorporated into other metabolites, including isoleucine and S-methylcysteine (SMC). pnas.org This demonstrates a direct metabolic link between methionine breakdown and the synthesis of other key amino acids. pnas.org
This methodological approach allows for the quantitative analysis of metabolic fluxes. By tracking the appearance of the ¹³C label in different compounds within plant tissues, root exudates, and the surrounding microbial biomass, scientists can map the fate of methionine-derived carbon. Such studies can reveal how plants allocate this nutrient and how soil microbes subsequently utilize it, contributing to a deeper understanding of carbon and sulfur cycling in the rhizosphere. mdpi.cominternationalscholarsjournals.com
Animal Models (Non-Human) and Ex Vivo Tissue Studies
Metabolic Tracing in Whole Organisms (e.g., Rodents, Insects)
Stable isotope tracing with L-Methionine (¹³C₅) is a pivotal technique for quantifying metabolic fluxes in living non-human animal models. medchemexpress.com This approach allows researchers to observe the dynamic movement of methionine through various metabolic pathways under different physiological or pathological conditions. nih.govresearchgate.net
In insect models like Drosophila melanogaster, feeding with L-Methionine (¹³C₅) has been used to trace its fate through different branches of methionine metabolism. nih.gov This has been particularly insightful for studying the effects of aging, revealing how the flux of methionine metabolism is altered as the organism gets older. nih.gov
In rodent models, L-Methionine (¹³C₅) is often administered via infusion to study in vivo metabolism in specific organs. For example, researchers have infused ¹³C₅-methionine into mice to track its downstream metabolic products in both healthy brain tissue and in glioblastoma tumors. biorxiv.org By measuring the rate of ¹³C incorporation into metabolites such as S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), scientists can estimate the activity of the methionine cycle in different tissues. biorxiv.org These studies have revealed that the uptake of methionine is significantly elevated in brain tumors and that metabolic pathways are reprogrammed, highlighting potential therapeutic targets. biorxiv.org
| Model Organism | Research Focus | Key Findings | Citations |
| Drosophila melanogaster (Fruit Fly) | Impact of aging on methionine metabolism. | Identified age-associated impairments in methionine metabolic flux by tracing the fate of the ¹³C₅ label. | nih.gov |
| Mouse (Rodent) | Methionine metabolism in glioblastoma vs. healthy brain tissue. | Demonstrated that infused ¹³C₅-methionine is readily metabolized into SAM and SAH in the brain; revealed increased SAM synthesis in tumors following radiation therapy. | biorxiv.org |
Ex Vivo Incubation of Tissues and Cells for Short-Term Metabolic Snapshots
Ex vivo studies on freshly resected tissues provide a bridge between in vitro and in vivo research, allowing for metabolic analysis in a controlled environment while preserving the tissue's architecture and cellular heterogeneity. nih.gov In this approach, thin slices of tissue are kept viable in a culture medium and incubated with stable isotope-enriched nutrients, such as L-Methionine (¹³C₅). nih.govnih.gov
This technique enables the tracing of metabolic transformations over defined time periods, offering a "snapshot" of pathway activity. nih.gov For example, human liver tissue slices have been cultured with a medium containing a full suite of ¹³C-labeled essential amino acids. nih.gov Within hours, significant ¹³C enrichment is observed in numerous intracellular metabolites, indicating active synthesis and metabolic processing by the tissue. nih.gov
By applying L-Methionine (¹³C₅) in such a system, researchers can specifically probe the methionine cycle and its connected pathways. The rate at which the ¹³C label from methionine appears in products like SAM, SAH, and cystathionine (B15957) provides a direct measure of the metabolic flux through these pathways within that specific tissue. researchgate.net This method is invaluable for comparing metabolic phenotypes between healthy and diseased tissues or for testing the metabolic response to pharmacological agents in a system that closely mimics in vivo conditions. nih.govresearchgate.net
Skeletal Muscle and Tissue-Specific Protein Turnover in Animal Models
Skeletal muscle mass is regulated by the balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). e-acnm.org An imbalance where breakdown exceeds synthesis leads to muscle wasting, a condition associated with aging and diseases like cancer. unav.eduplos.org Stable isotope tracers are the gold standard for measuring these dynamic processes in vivo. e-acnm.org
L-Methionine (¹³C₅) can be used as a tracer to determine the fractional synthesis rate (FSR) of muscle proteins. Following administration of the labeled amino acid to an animal model, it is incorporated into newly synthesized proteins. By taking tissue biopsies over time and measuring the enrichment of ¹³C₅ in the protein-bound methionine pool relative to the precursor pool (amino acids in the blood or tissue fluid), researchers can calculate the rate of protein synthesis. e-acnm.org
While direct studies specifying L-Methionine (¹³C₅) for this purpose are specific, the principle is well-established with various labeled amino acids. Methionine availability itself is crucial for muscle health. Studies in dairy cows have shown that supplementing their diet with rumen-protected methionine affects the abundance of proteins associated with protein turnover in skeletal muscle, underscoring the amino acid's regulatory role. nih.gov In mouse models of cancer cachexia, a condition characterized by severe muscle wasting, a reduction in the rate of myofibrillar protein synthesis is a key factor in the loss of muscle mass. plos.org Using a tracer like L-Methionine (¹³C₅) in such models would allow for precise quantification of how protein synthesis rates are altered during disease progression and in response to potential therapies.
In Vitro Cellular and Enzymatic Assays
Mechanistic Studies of Enzymes Involved in Methionine Metabolism
In vitro assays using purified enzymes are essential for understanding the fundamental biochemical mechanisms of metabolic pathways. L-Methionine (¹³C₅) serves as a critical tool in these studies, acting as a labeled substrate that allows researchers to track the precise transformation of molecules during an enzymatic reaction.
The first step in methionine's central metabolic role is its conversion to S-adenosylmethionine (SAM), a reaction catalyzed by Methionine Adenosyltransferase (MAT). researchgate.net By using L-Methionine (¹³C₅) in an assay with MAT, the formation of ¹³C₅-labeled SAM can be monitored, typically via mass spectrometry. This allows for detailed kinetic analysis of the enzyme.
Furthermore, the fate of the labeled SAM can be followed in reactions with other enzymes. For example, the Radical SAM superfamily of enzymes uses SAM to initiate radical-based reactions by cleaving it into methionine and a 5'-deoxyadenosyl radical. acs.org Isotopic labeling is crucial for elucidating these complex mechanisms. Using labeled substrates helps confirm the origin of atoms in the final products and identify reaction intermediates, providing definitive evidence for proposed chemical mechanisms. acs.org
| Enzyme Family/Example | Role in Methionine Metabolism | Application of L-Methionine (¹³C₅) | Citations |
| Methionine Adenosyltransferase (MAT) | Catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. | Serves as a labeled substrate to quantify the rate and study the kinetics of SAM synthesis. | researchgate.net |
| Radical SAM Enzymes | Utilize SAM to generate a 5'-deoxyadenosyl radical, initiating a wide range of biochemical reactions. | The resulting labeled methionine product helps confirm the reductive cleavage of SAM during catalysis. | acs.org |
| Methionine γ-lyase (MGL) | An enzyme that can directly catabolize methionine. | Used as a labeled substrate to trace its breakdown into products like α-ketobutyrate, ammonia, and methanethiol. | pnas.org |
Understanding Cellular Metabolic Responses to Perturbations
L-Methionine (13C5), an isotopically labeled form of the essential amino acid L-Methionine, serves as a powerful tool in metabolomics for dissecting cellular responses to various perturbations. medchemexpress.com By replacing the standard amino acid with its stable isotope-labeled counterpart in cell culture media or in vivo models, researchers can trace the journey of the five carbon atoms from methionine through intricate metabolic networks. This technique, known as stable isotope tracing, is fundamental to metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a cell. medchemexpress.comacs.org This approach provides a dynamic view of metabolic reprogramming, a hallmark of cellular adaptation to stress, disease, or therapeutic intervention.
The primary role of L-Methionine (13C5) is to elucidate the flux through methionine-centric pathways, including protein synthesis, the methionine cycle for one-carbon metabolism, and the transsulfuration pathway for cysteine synthesis. nih.govmdpi.com When cells take up L-Methionine (13C5), the labeled carbons are incorporated into downstream metabolites. By using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can measure the mass shifts in these metabolites, revealing their rate of synthesis and the activity of specific metabolic pathways. acs.orgbiorxiv.org
Research in cancer biology has extensively utilized L-Methionine (13C5) to understand how tumor cells adapt their metabolism to survive and proliferate. For instance, studies on glioblastoma (GBM) have shown that these tumors have elevated levels of methionine and related metabolites compared to normal brain tissue. biorxiv.org Using infusions of L-Methionine (13C5) in mouse models, researchers observed that the rate of S-adenosylmethionine (SAM) synthesis is significantly higher in tumors. biorxiv.org Following a perturbation like radiation therapy, resistant cancer cells can further increase the flux from methionine to SAM, indicating an adaptive metabolic response to the treatment. biorxiv.org
Similarly, in lung, prostate, and esophageal cancer cells that persist after treatment with tyrosine kinase inhibitors (TKIs), L-Methionine (13C5) tracing has uncovered an elevated consumption of methionine. aacrjournals.orgnih.gov This increased methionine flux was linked to the evasion of pyroptosis, a form of programmed cell death. By tracing the labeled carbons, researchers confirmed that the high methionine flux led to an accumulation of downstream metabolites like S-(5′-adenosyl)-L-homocysteine (SAH) when the metabolic pathway was pharmacologically inhibited, validating the increased pathway activity in drug-persister cells. nih.gov
Beyond cancer, L-Methionine (13C5) is used to study metabolic responses in various biological contexts. In immunology, it has been used to trace methionine metabolism in immune cells (hemocytes) of Drosophila larvae in response to infection. researchgate.netelifesciences.org These studies revealed that upon activation, hemocytes increase methionine uptake to fuel the SAM transmethylation pathway, and the resulting homocysteine is primarily directed towards the transsulfuration pathway rather than being recycled back to methionine. elifesciences.org
The data generated from L-Methionine (13C5) tracing experiments is often presented in detailed tables that show the mass isotopomer distribution (MID) of key metabolites. This distribution reveals the fraction of each metabolite pool that contains one or more of the 13C labels, providing quantitative insights into pathway flux.
Detailed Research Findings
The application of L-Methionine (13C5) provides quantitative data on how metabolic pathways are altered under different conditions. The following tables summarize findings from various research models.
| Metabolite | Mass Isotopomer | Biological Model | Condition/Perturbation | Key Finding | Reference |
|---|---|---|---|---|---|
| S-adenosylmethionine (SAM) | m+5 | Glioblastoma Cells (U87) | Radiation Therapy (8 Gy) | Acutely increased abundance of 13C5-labeled SAM post-radiation, indicating increased synthesis from methionine. | biorxiv.org |
| S-adenosylhomocysteine (SAH) | m+4 | Glioblastoma Cells (U87) | Radiation Therapy (8 Gy) | No decrease in 13C4-labeled SAH, suggesting elevated SAM is due to increased synthesis, not decreased consumption. | biorxiv.org |
| S-adenosylhomocysteine (SAH) | m+4 | Lung Cancer Cells (PC9) | Erlotinib (TKI) Treatment + ADOX (Inhibitor) | Increased accumulation of 13C4-SAH in drug-treated cells, confirming higher methionine flux during drug persistence. | nih.gov |
| Cystathionine | m+4 | Larval Hemocytes (Drosophila) | Infection (Immune Activation) | Increased labeling of cystathionine upon infection, indicating shunting of homocysteine to the transsulfuration pathway. | researchgate.netelifesciences.org |
| Cystathionine | m+4 | Mammary Epithelial Cells (MCF10A) | Oncogenic PIK3CA Expression + GDC-0941 (PI3K inhibitor) | Fractional contribution of [U-13C5]-methionine to [M+4] cystathionine was inhibited by GDC-0941, indicating that the transsulfuration pathway is regulated by PI3K signaling. | nih.gov |
| Biological Research Model | Perturbation | Key Metabolic Response Observed | Reference |
|---|---|---|---|
| Human Fibrosarcoma Cell Line | Deletion of MTAP enzyme | Transmethylation and propylamine (B44156) transfer fluxes were largely unchanged, but flux through ornithine decarboxylase increased 2-fold. | acs.org |
| Glioblastoma (GBM) Intracranial Tumors | Radiation Therapy | Increased metabolic flux of SAM synthesis in tumors compared to normal brain tissue, a response that is heightened in therapy-resistant models. | biorxiv.org |
| Breast Cancer Cells | Expression of oncogenic PIK3CA | Oncogenic PI3K signaling was shown to drive flux through the transsulfuration pathway. | nih.gov |
| Cancer Persister Cells (Lung, Prostate, Esophageal) | Tyrosine Kinase Inhibitor (TKI) Treatment | Demonstrated elevated methionine consumption and flux, enabling evasion of pyroptotic cell death. | aacrjournals.orgnih.gov |
| Drosophila Larval Hemocytes | Bacterial Infection | Increased methionine uptake and flux through the SAM transmethylation and transsulfuration pathways upon immune activation. | researchgate.netelifesciences.org |
Advanced Considerations and Future Directions in L Methionine 13c5 Research
Integration with Multi-Omics Data
To achieve a holistic view of cellular physiology, data from L-Methionine (13C5) tracing studies are increasingly being integrated with other omics datasets. This systems biology approach allows researchers to connect metabolic fluxes with changes in gene expression, protein abundance, and lipid profiles, providing a multi-layered understanding of metabolic regulation. sigmaaldrich.comnih.gov
The integration of stable isotope tracing with transcriptomics, such as RNA sequencing (RNA-Seq), offers a powerful method to link metabolic pathway activity with gene expression. plos.orgdnasense.comlexogen.com By using L-Methionine (13C5), researchers can trace the metabolic fate of methionine while simultaneously quantifying the expression levels of genes encoding enzymes and transporters involved in its metabolism. plos.orgmusechem.comresearchgate.net
For instance, a study investigating the effects of different methionine isoforms on broiler chickens under heat stress used RNA-Seq to analyze the transcriptomes of the ileum, blood, and liver. plos.org This approach revealed that L-methionine supplementation helped maintain physiological homeostasis by influencing the expression of specific genes in these tissues. plos.org Similarly, transcriptomic analysis of salmon revealed that rearing temperature significantly affects the expression of genes related to methionine metabolism, which correlated with changes in tissue composition. frontiersin.org
This combined approach allows for the identification of regulatory hotspots and transcriptional control mechanisms that govern metabolic shifts in response to various stimuli or in disease states. nih.gov It helps to elucidate how changes in gene expression translate into functional alterations in metabolic fluxes, providing a more complete picture of cellular regulation.
The combination of L-Methionine (13C5) tracing with proteomics and lipidomics provides a comprehensive, systems-level view of cellular metabolism. sigmaaldrich.comnih.govisotope.comisotope.com This integrated approach allows researchers to correlate changes in metabolic fluxes with alterations in the proteome and lipidome, offering deep insights into the molecular mechanisms underlying physiological and pathological processes. nih.gov
A key application of this synergy is in the study of complex diseases. For example, in the context of liver disease, multi-omics integration has been used to explore the mechanisms of graft failure after transplantation. researchgate.net By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can identify key molecules and pathways associated with disease progression and treatment response. researchgate.netmedrxiv.org Similarly, in neurodegenerative disease research, integrating proteomics and lipidomics has helped to identify fatty acids as potential modulators in the recovery of demyelinating lesions. nih.gov
The data generated from these multi-omics studies can be used to construct detailed metabolic network models, providing a quantitative understanding of how different molecular layers interact to control cellular function. medrxiv.orgmetabolomicsworkbench.org This approach has been successfully applied in diverse fields, from cancer research to the study of infectious diseases like malaria. sigmaaldrich.commetabolomicsworkbench.org
Table 1: Examples of Multi-Omics Integration in Research
| Research Area | Omics Technologies Integrated | Key Findings |
|---|---|---|
| Liver Transplantation | Genomics, Transcriptomics, Proteomics, Metabolomics | Identified key molecules and pathways associated with graft failure, highlighting the role of hepatocyte proliferation and antioxidant dysfunction. researchgate.net |
| Neurodegenerative Disease | Proteomics, Lipidomics | Characterized lipid pathways and mediators in demyelinating lesions, identifying fatty acids as modulators of lesion recovery. nih.gov |
| Malaria | Metabolomics, Genomics, Lipidomics, Proteomics | Generated multiple data types to develop hypotheses related to host-parasite dynamics. metabolomicsworkbench.org |
| Cancer | Proteomics, Metabolomics, Mass Spectrometry | Provided insights into the molecular mechanisms of cancer, including cellular physiology and organization. sigmaaldrich.com |
"Deep labeling" is an innovative approach that utilizes extensively labeled growth media to facilitate the discovery of novel endogenous metabolites and metabolic pathways. nih.gov By culturing cells in a medium where essential nutrients like glucose and amino acids, including L-Methionine (13C5), are fully labeled with 13C, researchers can distinguish endogenously synthesized metabolites from those derived from unlabeled sources like serum. nih.gov
This technique allows for the hypothesis-free identification of metabolites by tracking the incorporation of 13C atoms. nih.gov For example, in a study using a colorectal carcinoma cell line, deep labeling led to the discovery of a 13C5-labeled ion consistent with a pentose (B10789219) acid, a previously uncharacterized endogenous metabolite in these cells. nih.gov This method can also be used to profile the activity of various metabolic pathways simultaneously. The presence of expected 13C mass isotopomers in key metabolic intermediates confirms the activity of pathways such as glycolysis, the pentose phosphate (B84403) pathway, and de novo nucleotide synthesis. nih.gov
Furthermore, deep labeling can shed light on the origin of cellular biomass. By observing the high 13C enrichment in cellular amino acids, researchers confirmed that these building blocks were derived from the labeled medium and that proteins were synthesized endogenously rather than being taken up from the serum. nih.gov This was further validated by a proteomics analysis of the 13C-labeled cells. nih.gov
Synergy with Proteomics and Lipidomics for Systems-Level Understanding
Kinetic Isotope Effect (KIE) Studies (General Concept)
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This effect arises from the differences in vibrational frequencies of chemical bonds involving lighter versus heavier isotopes. The study of KIEs provides valuable insights into reaction mechanisms, particularly the nature of the transition state.
In the context of L-Methionine (13C5), KIE studies can be employed to elucidate the mechanisms of enzymes that utilize methionine as a substrate. For example, research on S-adenosylmethionine (SAM) synthetase, the enzyme that converts methionine and ATP to SAM, has used KIEs to characterize its transition state. nih.gov By measuring the KIE of replacing 12C with 14C at the 5' carbon of ATP, researchers determined that the reaction proceeds through an SN2-like transition state. nih.gov
More recent studies have developed mass spectrometry-based methods to precisely measure KIEs for protein lysine (B10760008) methyltransferases (PKMTs), which use SAM as a methyl donor. pnas.org These studies, by analyzing the isotopic ratios of methylated peptides, have revealed details about the transition states of these enzymes, such as the degree of bond formation and breakage during the methyl transfer reaction. pnas.org This information is crucial for designing specific inhibitors that target the transition state, which can be valuable therapeutic agents. pnas.org
Development of Novel L-Methionine (13C5) Derivatives and Analogs for Specific Applications
The synthesis of novel derivatives and analogs of L-Methionine (13C5) opens up new avenues for research by providing tools tailored for specific applications. These compounds can be designed to probe particular aspects of methionine metabolism or to have unique properties that make them suitable for certain analytical techniques.
One area of development is the creation of L-methionine derivatives for use in materials science. For example, polymethionine oxides, synthesized from a urethane (B1682113) derivative of L-methionine sulfoxide, have been investigated for their potential as antifouling polymers. rsc.org These materials can be coated onto surfaces to prevent the adhesion of proteins and cells, which has applications in biomedical devices and other fields. rsc.org
In the realm of metabolic research, isotopically labeled analogs of methionine can be used to study specific metabolic pathways. For instance, the use of selenomethionine, an analog where the sulfur atom is replaced by selenium, in conjunction with isotopically labeled ATP, has provided further insights into the transition state of SAM synthetase. nih.gov The development of various isotopically labeled forms of L-methionine, such as those containing both 13C and 15N, allows for more complex tracing experiments and provides more detailed information about metabolic fluxes. isotope.comsigmaaldrich.com
Challenges in Data Interpretation and Modeling Complex Metabolic Networks
While L-Methionine (13C5) and other isotopic tracers are powerful tools, the interpretation of the data they generate and the modeling of complex metabolic networks present significant challenges. iastate.edu One of the primary difficulties lies in the sheer complexity and interconnectedness of metabolic pathways. researchgate.netnih.gov
Metabolic networks in higher organisms are often compartmentalized, with different reactions occurring in different organelles. iastate.edumdpi.com This makes it difficult to accurately measure fluxes and pool sizes in specific subcellular locations. Furthermore, metabolic systems are dynamic, with fluxes changing in response to developmental cues and environmental stimuli, which can complicate steady-state modeling approaches. iastate.edu
The mathematical modeling of these networks requires sophisticated algorithms and significant computational power. iastate.edu While frameworks for 13C metabolic flux analysis have been developed, obtaining the necessary data to accurately constrain these models can be challenging. diva-portal.org This includes measuring the isotopic labeling patterns of a wide range of metabolites, which often requires advanced analytical techniques. mdpi.com
Moreover, integrating data from different omics platforms, while powerful, also adds layers of complexity to the analysis. mdpi.combiorxiv.org Ensuring consistency across different data types and developing models that can effectively integrate this information are ongoing areas of research. mdpi.com Despite these challenges, the continued development of analytical technologies and computational tools is helping to overcome these hurdles, leading to a more quantitative and predictive understanding of metabolism. iastate.edu
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-Methionine (13C5) |
| Glucose |
| ATP (Adenosine triphosphate) |
| S-adenosylmethionine (SAM) |
| Selenomethionine |
| Polymethionine oxides |
| L-methionine sulfoxide |
Future Perspectives for L-Methionine (13C5) in Advanced Metabolic and Proteomic Research
The utility of L-Methionine (13C5) as a stable isotope tracer continues to expand, driven by technological advancements and novel research questions. Future developments are poised to enhance the precision, throughput, and scope of metabolic and proteomic studies, pushing the boundaries of our understanding in cellular biology, environmental science, and beyond.
Automation and High-Throughput Screening in Labeled Metabolite Analysis
The increasing complexity of metabolic experiments and the sheer volume of samples generated in modern proteomics and metabolomics have necessitated a move towards automation and high-throughput screening (HTS). The integration of L-Methionine (13C5) into these advanced workflows is critical for accelerating research and enabling large-scale analyses that were previously unfeasible.
The core of this evolution lies in the adaptation of analytical procedures to automated platforms. For instance, sample preparation methods have been developed for 96-well plate formats, which permit the automated and high-throughput analysis of amino acids from numerous samples with high reproducibility. researchgate.net This format is compatible with robotic systems for liquid handling, which minimizes manual error and increases efficiency. Such systems are crucial for screening experiments that were once prohibitive due to cost and time constraints.
High-throughput analysis is heavily reliant on sophisticated analytical instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms, in particular, are capable of identifying and quantifying thousands of proteins and metabolites simultaneously from complex biological samples. creative-proteomics.comchromsystems.com When combined with stable isotope labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), where L-Methionine (13C5) can be used, these platforms provide precise and reproducible quantification of changes in protein abundance across different experimental conditions. creative-proteomics.com The use of high-resolution mass spectrometry (HRMS) is another key element, offering the accuracy and sensitivity needed to distinguish between different isotopologues of L-Methionine (13C5)-labeled peptides and metabolites. acs.orgnih.gov
The massive datasets generated by these HTS workflows demand specialized computational tools for efficient and accurate data processing. Software has been developed to automate the complex task of correcting for natural isotope abundance and tracer impurities in high-resolution mass spectrometry data, which is essential for accurate quantitative analysis. researchgate.net Tools like SIMPEL (Stable Isotope-assisted Metabolomics for Pathway Elucidation) have been created to simplify the analysis and interpretation of isotope-enriched HRMS datasets in an automated, high-throughput manner. researchgate.net Similarly, the development of computational platforms for the high-throughput analysis of RNA modifications demonstrates the broad applicability of these automated approaches. nih.gov The combination of robotic automation in sample handling and advanced software for data analysis allows for the execution of comprehensive design-build-test-learn (DBTL) cycles in metabolic engineering, streamlining the process of optimizing microbial strains for the production of valuable compounds. nih.gov
Table 1: High-Throughput Technologies in Labeled Metabolite Analysis
| Technology/Platform | Description | Application in Labeled Metabolite Research | Reference |
|---|---|---|---|
| 96-Well Plate Formats | Standardized microplates used for handling and processing large numbers of samples simultaneously. | Enables automated, high-throughput sample extraction and derivatization for amino acid analysis. Compatible with robotic systems. | researchgate.net |
| LC-MS/MS Platforms | Liquid chromatography coupled with tandem mass spectrometry for separation, identification, and quantification of molecules. | Allows for the simultaneous identification and quantification of thousands of proteins and metabolites, essential for quantitative proteomics (e.g., SILAC) and metabolomics. | creative-proteomics.comchromsystems.com |
| High-Resolution Mass Spectrometry (HRMS) | Mass spectrometry capable of high mass accuracy and resolution, such as Orbitrap or TOF instruments. | Provides precise and accurate measurement of peptide and metabolite masses, allowing for confident identification and resolution of isotopologues from 13C-labeling. | acs.orgnih.gov |
| Automated Data Analysis Software (e.g., SIMPEL) | Computational tools designed to process large datasets from isotope labeling experiments automatically. | Corrects for natural isotope abundance, identifies labeled compounds, and simplifies interpretation of complex isotopologue data, reducing errors and analysis time. | researchgate.net |
| Robotic Automation | Use of robotic systems for liquid handling, sample preparation, and transfer. | Increases precision, reproducibility, and throughput in large-scale screening experiments, such as those used in metabolic engineering and drug discovery. | nih.gov |
Emerging Applications in Environmental Metabolism and Nutrient Cycling
The use of stable isotope-labeled compounds is a cornerstone of environmental research, enabling scientists to trace the movement and transformation of chemicals within ecosystems. amerigoscientific.com L-Methionine (13C5) and other labeled amino acids are emerging as powerful tools in this field, providing insights into microbial activity, nutrient cycling, and the biosynthesis of natural products in complex environmental settings.
A significant advancement is the development of techniques that link metabolic activity to specific microorganisms in situ. One such method is Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), which utilizes L-azidohomoalanine (AHA), a surrogate for L-methionine, to track protein synthesis in environmental microbes. nih.gov Once incorporated into newly synthesized proteins, the AHA can be fluorescently labeled, allowing for the visualization of translationally active cells within complex samples like soil, water, or biofilms. nih.gov When combined with ribosomal RNA (rRNA)-targeted fluorescence in situ hybridization (FISH), this BONCAT-FISH method provides a direct link between a microbe's taxonomic identity and its metabolic activity, offering a powerful window into microbial physiology in the environment. nih.gov
Another emerging application combines stable isotope labeling with advanced imaging techniques. Matrix-assisted laser desorption/ionization imaging high-resolution mass spectrometry (MALDI-imaging-HRMS) can be used to visualize the spatial distribution of metabolites directly on the surface of organisms. nih.gov Researchers have successfully used this approach with labeled precursors, including a deuterated form of L-methionine, to map the incorporation of isotopes into secondary metabolites produced by bacteria on an agar (B569324) surface. nih.gov This method is cost-effective and allows for the simultaneous visualization of labeled and unlabeled compounds, providing valuable information on biosynthetic pathways and microbial interactions. nih.gov
Furthermore, innovative labeling strategies are being employed to discover novel natural products from ecologically important bacteria. An "inverse stable isotopic labeling" approach involves growing bacteria on a 13C-labeled carbon source (like 13C-methanol) while supplying an unlabeled (12C) precursor, such as L-methionine. biorxiv.org By searching for metabolites that remain unlabeled against a background of fully labeled compounds, researchers can efficiently identify natural products derived from the supplied precursor. biorxiv.org This technique has been successfully used to identify quorum-sensing signals produced by diverse methylotrophs, bacteria with significant but largely unexplored biosynthetic capabilities. biorxiv.org These approaches, which trace the flow of methionine and other key nutrients, are also being applied to understand how nutrient availability and metabolism are interconnected to regulate life-history traits and immune responses in organisms facing environmental stressors. researchgate.netelifesciences.org
Table 2: Emerging Environmental Applications of L-Methionine Labeling
| Application Area | Technique | Description | Reference |
|---|---|---|---|
| Tracking Microbial Activity | Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) | Uses a methionine surrogate (AHA) to tag and visualize newly synthesized proteins in environmental microbes, revealing translationally active cells. | nih.gov |
| Linking Activity to Identity | BONCAT-FISH | Combines BONCAT with Fluorescence In Situ Hybridization (FISH) to link the metabolic activity (protein synthesis) of a single cell directly to its taxonomic identity. | nih.gov |
| Spatial Metabolomics | Stable Isotope Labeling with MALDI-Imaging-HRMS | A labeled methionine precursor is supplied to a microbial culture, and imaging mass spectrometry is used to visualize the spatial distribution of the resulting labeled metabolites. | nih.gov |
| Natural Product Discovery | Inverse Stable Isotopic Labeling | Bacteria are grown on a 13C-carbon source and fed unlabeled 12C-methionine. Mass spectrometry is used to identify the unlabeled metabolites derived from methionine. | biorxiv.org |
| Nutrient Cycling Studies | General Stable Isotope Tracing | 13C or 15N labeled compounds are introduced into an ecosystem or organism to monitor their fate and flow through metabolic and environmental pathways. | amerigoscientific.com |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and purifying L-Methionine (¹³C₅) for isotopic labeling studies?
- Methodological Answer : Synthesis of isotopically labeled L-Methionine (¹³C₅) typically involves enzymatic or chemical incorporation of ¹³C into the methionine backbone. For purification, reversed-phase high-performance liquid chromatography (RP-HPLC) with mass spectrometry (MS) detection is preferred to ensure isotopic purity (>98%, as per analytical standards ). Researchers should validate purity using nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of unlabeled methionine peaks. Experimental protocols must include steps to minimize contamination, such as using deuterated solvents and inert atmosphere conditions .
Q. How can L-Methionine (¹³C₅) be quantified in biological samples with minimal interference from endogenous methionine?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying ¹³C-labeled methionine. Use a stable isotope dilution approach by spiking samples with a known quantity of ¹⁵N-labeled methionine as an internal standard. Calibration curves should be prepared in the same matrix (e.g., plasma or tissue homogenate) to account for matrix effects. Method validation must include limits of detection (LOD), precision (CV < 15%), and recovery rates (85–115%) .
Q. What are the primary applications of L-Methionine (¹³C₅) in metabolic flux analysis?
- Methodological Answer : L-Methionine (¹³C₅) is used to trace sulfur metabolism and methylation pathways. In flux studies, administer the labeled compound via controlled infusion or cell culture media. Collect time-course samples and analyze ¹³C enrichment using gas chromatography-MS (GC-MS) or LC-MS. Data normalization to total intracellular methionine pools is critical to distinguish labeled vs. endogenous fractions .
Advanced Research Questions
Q. How do protonation equilibria and surfactant media affect the stability of L-Methionine (¹³C₅) in compartmentalized systems?
- Methodological Answer : Protonation states of L-Methionine (¹³C₅) influence its solubility and reactivity in micellar or liposomal systems. Use potentiometric titrations coupled with UV-Vis spectroscopy to determine pKa shifts under varying surfactant concentrations (e.g., SDS or CTAB). Computational modeling tools like MINIQUAD75 can simulate speciation profiles and validate experimental data (Table 1, ). For compartmentalization studies, employ fluorescence quenching assays to monitor methionine localization .
Q. What strategies resolve contradictions in ¹³C enrichment data when L-Methionine (¹³C₅) is used in longitudinal metabolic studies?
- Methodological Answer : Discrepancies often arise from isotopic dilution or intracellular recycling. To mitigate:
- Cross-validation : Compare LC-MS data with NMR-based isotopomer analysis.
- Compartment-specific sampling : Isolate mitochondria/cytosol fractions to assess subcellular dilution effects.
- Kinetic modeling : Apply computational frameworks (e.g., INCA or Isotopomer Network Analysis) to account for metabolic channeling .
Q. How can researchers optimize the detection of L-Methionine (¹³C₅) adducts in oxidative stress assays?
- Methodological Answer : Oxidized adducts (e.g., methionine sulfoxide) can be detected using redox-sensitive probes like DTNB or antibody-based assays. For ¹³C-labeled adducts, employ high-resolution MS (HRMS) with collision-induced dissociation (CID) to fragment and identify isotopic patterns. Pre-column derivatization with dansyl chloride enhances LC-MS sensitivity for low-abundance adducts .
Methodological Best Practices
Q. What criteria should guide the selection of analytical techniques for L-Methionine (¹³C₅) in complex matrices?
- Answer : Prioritize techniques based on:
- Specificity : LC-MS/MS for distinguishing isotopic isomers.
- Throughput : Automated sample preparation for high-volume studies.
- Cost-effectiveness : Bradford assay ( ) for preliminary quantification, followed by MS for isotopic validation.
Always include method blank controls to detect background ¹³C contamination .
Q. How should researchers design experiments to ensure reproducibility of L-Methionine (¹³C₅) tracer studies?
- Answer : Follow the "ACDC" framework:
- Annotation : Document synthesis/purification steps (e.g., solvent gradients in HPLC).
- Calibration : Use certified reference materials (CRMs) for MS calibration.
- Data sharing : Publish raw MS spectra and modeling scripts in supplementary materials (per guidelines).
- Cross-lab validation : Collaborate to replicate key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
